5,6-Dimethoxypyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSRFFXHVNXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509116 | |
| Record name | 5,6-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-49-9 | |
| Record name | 5,6-Dimethoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-Dimethoxypyridin-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5,6-Dimethoxypyridin-3-amine (CAS No. 79491-49-9). The information presented is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery. While experimental data for certain properties are limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures.
Chemical and Physical Properties
This compound is a substituted aminopyridine with two methoxy groups on the pyridine ring. These functional groups are expected to influence its electronic properties, solubility, and reactivity. The presence of the amino group provides a site for further chemical modification and potential biological interactions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 79491-49-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 91-92 °C (recrystallized from ligroine) | [1] |
| Boiling Point | 287.4 ± 35.0 °C | Predicted[1] |
| Density | 1.159 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 5.73 ± 0.10 | Predicted[1] |
| SMILES | COC1=C(OC)N=CC(N)=C1 | |
| InChI Key | GWUSRFFXHVNXOZ-UHFFFAOYSA-N | [2] |
Solubility: Quantitative solubility data for this compound in various solvents is not readily available in the reviewed literature. Generally, aminopyridines exhibit solubility in water and organic solvents. The methoxy groups may enhance its solubility in less polar organic solvents compared to unsubstituted aminopyridines.
Storage and Stability: For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature. Methoxypyridines are generally stable, but prolonged exposure to light and air may lead to degradation.
Spectral Data
Detailed experimental spectra for this compound are not available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring (2H), signals for two methoxy groups (3H each), and a signal for the amino group protons (2H). The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and amino groups. |
| ¹³C NMR | Signals for the five carbons of the pyridine ring and two carbons from the methoxy groups. The chemical shifts will be characteristic of a substituted pyridine ring. |
| FT-IR (cm⁻¹) | - N-H stretching (primary amine): Two bands expected in the 3500-3300 cm⁻¹ region.[3][4] - C-H stretching (aromatic and methyl): ~3100-2800 cm⁻¹. - N-H bending (primary amine): ~1650-1580 cm⁻¹.[3] - C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹. - C-O stretching (methoxy groups): ~1250-1000 cm⁻¹. - C-N stretching (aromatic amine): ~1335-1250 cm⁻¹.[3] |
| Mass Spec. | Molecular ion peak (M⁺) expected at m/z = 154. Fragmentation may involve the loss of methyl groups from the methoxy substituents and potentially the elimination of HCN or other small molecules from the pyridine ring. |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on general methodologies for the preparation of substituted aminopyridines. A common approach involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine.
The following diagram illustrates a hypothetical workflow for the synthesis of this compound.
Caption: Hypothetical synthesis workflow for this compound.
Reactivity
Specific reactivity studies for this compound are not available. However, the reactivity can be inferred from the functional groups present:
-
Amino Group: The primary amino group is nucleophilic and can react with a variety of electrophiles. It is expected to undergo reactions such as acylation, alkylation, arylation, and diazotization. The pyridine ring nitrogen can also be protonated or alkylated. The reactivity of the amino group is a key feature for its use as a building block in the synthesis of more complex molecules.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electron-donating methoxy and amino groups will activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups. Aminopyridines are known to react with halogens and interhalogens.
Biological Activity
There is no specific biological activity reported for this compound in the reviewed literature. However, the aminopyridine and pyrimidine scaffolds are prevalent in a wide range of biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.
Derivatives of aminopyridines and pyrimidines have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial (antibacterial and antifungal)
-
Antiviral
-
Kinase Inhibition
The mechanism of action for many aminopyridine-containing drugs involves the modulation of ion channels. For instance, 4-aminopyridine is a potassium channel blocker. The biological effects of this compound would depend on its specific molecular targets.
The following diagram illustrates a generic signaling pathway that could potentially be modulated by a kinase inhibitor derived from an aminopyrimidine scaffold.
Caption: Generic kinase signaling pathway potentially targeted by aminopyrimidine derivatives.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public literature. The following sections provide generalized methodologies for the types of experiments that would be necessary to fully characterize this compound.
General Synthesis of a Substituted Aminopyridine (Illustrative Example)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Nitration: The appropriate dimethoxypyridine precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the pH is adjusted with a base to precipitate the nitro-dimethoxypyridine product. The solid is collected by filtration, washed with water, and dried.
-
Reduction: The nitro-dimethoxypyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C) is added, and the reaction is stirred at an appropriate temperature until the reduction is complete (monitored by TLC). The reaction is then worked up to remove the reducing agent and isolate the crude this compound.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ligroine), to yield the pure compound.
General Analytical Methods
The following are standard methods that would be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This guide has summarized the currently available chemical and physical properties. Further experimental work is required to fully characterize its spectral properties, solubility, reactivity, and biological activity to unlock its full potential in research and drug development.
References
In-Depth Technical Guide: 5,6-Dimethoxypyridin-3-amine (CAS 79491-49-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dimethoxypyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide synthesizes available information on its properties and presents a plausible, generalized synthetic approach and potential applications based on the chemistry of analogous structures.
Core Compound Data
This compound is a substituted pyridine derivative. Its structure, featuring methoxy and amino functional groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of developing new therapeutic agents.
| Property | Value |
| CAS Number | 79491-49-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Violet to brown powder |
| Purity | ≥95% (as per typical supplier data) |
| Melting Point | 60 - 63 °C |
| Boiling Point | 248 °C |
Safety and Handling
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
Precautionary Measures:
-
P260: Do not breathe dust.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Potential Applications in Drug Discovery
While specific examples of marketed drugs containing the this compound moiety are not readily found in public literature, its structural features are pertinent to the development of various therapeutic agents. Substituted aminopyridines are key pharmacophores in many biologically active compounds, including kinase inhibitors. The pyridine ring can act as a scaffold that orients functional groups for optimal interaction with biological targets.
The methoxy groups on the pyridine ring can influence the compound's solubility, metabolic stability, and electronic properties, which are critical parameters in drug design. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.
Generalized Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available pyridine precursor. A plausible, though generalized, synthetic route is outlined below. This workflow is based on established synthetic methodologies for similar substituted pyridines.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified synthetic chemist.
Step 1: Synthesis of 5,6-Dimethoxy-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in anhydrous methanol.
-
Reagent Addition: To this solution, add a solution of sodium methoxide (2.0 equivalents) in methanol dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Quench the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5,6-dimethoxy-3-nitropyridine.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 5,6-dimethoxy-3-nitropyridine from Step 1 in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Reagent Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: If using SnCl₂, gently heat the reaction mixture. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
For SnCl₂ reduction: Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry.
-
For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize or purify the crude product by column chromatography to obtain pure this compound.
Conclusion
This compound is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. While detailed studies on its biological activity and direct applications are not widely published, its structural motifs suggest potential for use in the development of novel therapeutic agents, particularly in areas where substituted aminopyridines have shown promise. The generalized synthetic protocol provided herein offers a viable route for its preparation in a laboratory setting, enabling further research into its chemical and biological properties.
References
An In-depth Technical Guide to 5,6-Dimethoxypyridin-3-amine: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxypyridin-3-amine is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, conferred by the electron-donating methoxy groups and the basic amino group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and the role of this compound as a key intermediate in the development of biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 79491-49-9, is a solid compound at room temperature.[1] The core of its structure is a pyridine ring, which is functionalized with two methoxy groups at positions 5 and 6, and an amine group at position 3. The presence of these functional groups significantly influences the molecule's reactivity and potential for forming various chemical bonds.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 79491-49-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 91-92 °C | [2] |
| Purity | Typically >95% | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related substituted aminopyridines. A common strategy involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group to an amine.
The following is a proposed multi-step synthesis, drawing parallels from the synthesis of similar compounds such as 2,3-diamino-6-methoxypyridine.[4]
Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine
This step involves the nitration of a commercially available dichloropyridine.
-
Materials: 2,3-Dichloropyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a stirred and cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,3-dichloropyridine while maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried.
-
Step 2: Synthesis of 5,6-Dimethoxy-3-nitropyridine
This step involves the nucleophilic substitution of the chlorine atoms with methoxy groups.
-
Materials: 2,3-Dichloro-5-nitropyridine, sodium methoxide, methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2,3-dichloro-5-nitropyridine to the sodium methoxide solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5,6-dimethoxy-3-nitropyridine.
-
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to the amine.
-
Materials: 5,6-Dimethoxy-3-nitropyridine, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C), ethanol.
-
Procedure (using Iron/Acetic Acid):
-
Suspend 5,6-dimethoxy-3-nitropyridine in a mixture of ethanol and acetic acid.
-
Heat the mixture and add iron powder portion-wise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Discovery and Development
While direct biological activity or involvement in specific signaling pathways for this compound is not extensively reported, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
The 5,6-dimethoxy-3-aminopyridine moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics.
The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.
Caption: Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined molecular structure and physicochemical properties, coupled with its synthetic accessibility, make it an important intermediate for the generation of novel heterocyclic compounds. While further research is needed to fully elucidate its own biological activity profile, its utility as a molecular scaffold in the design and synthesis of potential therapeutic agents is evident. The proposed synthetic protocol and the logical framework for its application in drug discovery provided in this guide offer a solid foundation for its use in medicinal chemistry programs.
References
An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines proposed synthetic pathways for 5,6-Dimethoxypyridin-3-amine, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct literature for this specific compound, this document details plausible multi-step syntheses constructed from established and well-documented reactions on analogous pyridine and pyrazine derivatives. The experimental protocols provided are based on these related transformations and offer a solid foundation for the successful synthesis of the target molecule.
Proposed Synthesis Pathway 1: From Dichloropyridine
This pathway commences with a commercially available dichloropyridine, followed by sequential methoxylation, nitration, and reduction steps.
Logical Workflow for Pathway 1
Caption: Proposed synthesis of this compound starting from 2,3-Dichloropyridine.
Step 1: Synthesis of 2,3-Dimethoxypyridine (Analogous Methoxylation)
The initial step involves the nucleophilic substitution of the chloro groups with methoxy groups. This reaction is analogous to the methoxylation of 2-amino-6-chloro-3-nitropyridine.[1]
Experimental Protocol:
-
Prepare a solution of sodium methoxide in methanol.
-
Cool the solution to approximately 15°C.
-
Slowly add 2,3-dichloropyridine to the cooled sodium methoxide solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature of 25-30°C.
-
Maintain this temperature with constant stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethoxypyridine.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Reactants | 2-amino-6-chloro-3-nitropyridine, Sodium methoxide | [1] |
| Solvent | Methanol | [1] |
| Temperature | 15°C to 30°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | ~86.5% (for 2-amino-6-methoxy-3-nitropyridine) | [1] |
Step 2: Synthesis of 5,6-Dimethoxy-3-nitropyridine (Analogous Nitration)
The nitration of the dimethoxypyridine intermediate is a critical step. The directing effects of the two methoxy groups are expected to favor the introduction of the nitro group at the 3-position. This procedure is based on the nitration of other substituted pyridines and pyrazines.[2][3]
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,3-dimethoxypyridine to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude 5,6-dimethoxy-3-nitropyridine can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | 2,6-Dimethoxypyrazine, 20% Oleum, Potassium Nitrate | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | ~67.8% (for 2,6-dimethoxy-3,5-dinitropyrazine) | [2] |
Step 3: Synthesis of this compound (Analogous Reduction)
The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation on nitropyridines, including the use of stannous chloride or catalytic hydrogenation.[1][4]
Experimental Protocol (Using Stannous Chloride):
-
Add 5,6-dimethoxy-3-nitropyridine to concentrated hydrochloric acid at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate (the dihydrochloride salt of the amine).
-
To obtain the free amine, suspend the dihydrochloride salt in water, cool to 15°C, and neutralize with an aqueous base (e.g., 25% aqueous ammonia) to a pH of 7.0-8.0.
-
Stir the resulting precipitate, filter, and dry under vacuum to yield this compound.
| Parameter | Value | Reference |
| Reactants | 2-amino-6-methoxy-3-nitropyridine, Stannous chloride dihydrate | [1] |
| Solvent | Concentrated Hydrochloric Acid | [1] |
| Temperature | 35-40°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Yield | ~86.4% (for the dihydrochloride salt) | [1] |
Experimental Protocol (Using Catalytic Hydrogenation):
-
Dissolve 5,6-dimethoxy-3-nitropyridine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Reactant | 3-Amino-4-nitropyridine 1-oxide | [5] |
| Catalyst | 10% Pd/C | [5] |
| Solvent | Methanol | [5] |
| Conditions | 1 atm H₂, 25°C | [5] |
| Yield | Quantitative (for a related compound) | [5] |
Proposed Synthesis Pathway 2: From a Nicotinamide Derivative
An alternative approach could involve the Hofmann rearrangement of a suitably substituted nicotinamide. This pathway is contingent on the availability or synthesis of 5,6-dimethoxynicotinamide.
Logical Workflow for Pathway 2
Caption: Alternative synthesis of this compound via Hofmann rearrangement.
Step 1: Hofmann Rearrangement of 5,6-Dimethoxynicotinamide
This reaction would be analogous to the synthesis of 3-aminopyridine from nicotinamide.[6][7]
Experimental Protocol:
-
In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.
-
With stirring, add bromine to the sodium hydroxide solution, keeping the temperature low.
-
Once the temperature reaches 0°C, add 5,6-dimethoxynicotinamide all at once with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to around 70°C for a specified time.
-
Cool the solution to room temperature and saturate it with sodium chloride.
-
Extract the product with a suitable organic solvent (e.g., ether) using a continuous extractor.
-
Dry the organic extract over anhydrous sodium hydroxide pellets, filter, and remove the solvent by distillation.
-
The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Nicotinamide, Sodium hydroxide, Bromine | [6] |
| Solvent | Water | [6] |
| Temperature | 0°C initially, then heated | [6] |
| Yield | 85-89% (for 3-aminopyridine) | [6] |
Disclaimer: The synthesis pathways and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. As no direct and complete synthesis for this compound has been identified in the initial literature search, these routes should be considered theoretical. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures on a larger scale.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dimethoxypyridin-3-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Reference: Spectroscopic Analysis of 5,6-Dimethoxypyridin-3-amine (CAS: 79491-49-9)
Molecular Structure and Predicted Spectroscopic Data
This compound is a substituted pyridine with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure, featuring a primary aromatic amine and two methoxy groups on a pyridine ring, dictates its characteristic spectroscopic fingerprint. The following tables summarize the predicted data for key spectroscopic techniques.
Note: The following data are predicted values based on established spectroscopic principles and data from analogous compounds.
Predicted Nuclear Magnetic Resonance (NMR) Data
| Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz) | |||
|---|---|---|---|
| Proton Assignment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-2 | ~7.8 - 7.9 | d, J ≈ 2.0 Hz | Aromatic proton ortho to the ring nitrogen. |
| H-4 | ~6.9 - 7.0 | d, J ≈ 2.0 Hz | Aromatic proton ortho to the amino group. |
| -NH₂ | ~3.5 - 4.5 | Broad s | Chemical shift is dependent on concentration and solvent. |
| C6-OCH₃ | ~3.9 - 4.0 | s | Methoxy group adjacent to the ring nitrogen. |
| C5-OCH₃ | ~3.8 - 3.9 | s | Methoxy group. |
| Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz) | |
|---|---|
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~135 - 140 |
| C-3 | ~130 - 135 |
| C-4 | ~120 - 125 |
| C-5 | ~145 - 150 |
| C-6 | ~150 - 155 |
| C6-OCH₃ | ~56 - 58 |
| C5-OCH₃ | ~55 - 57 |
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Table 3: Expected Infrared (IR) Absorption Bands | ||
|---|---|---|
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine |
| 3050 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | -OCH₃ |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1580 - 1450 | C=C and C=N Stretch | Pyridine Ring |
| 1300 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| Table 4: Expected Mass Spectrometry (MS) Data | |
|---|---|
| Parameter | Expected Value (m/z) |
| Molecular Ion [M]⁺ | 154.07 |
| Protonated Molecular Ion [M+H]⁺ | 155.08 |
Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
Integrate all peaks and identify chemical shifts, multiplicities, and coupling constants.
-
-
Data Acquisition (¹³C NMR):
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 512-2048 scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
The resulting spectrum will be an absorbance spectrum. Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition (ESI-MS):
-
Operate the instrument in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility Profile of 5,6-Dimethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive overview of the solubility profile of 5,6-Dimethoxypyridin-3-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in aqueous, acidic, basic, and various organic solvents. The provided methodologies and workflows are intended to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, purification, and pharmacokinetic studies.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring a basic amine group and two methoxy groups on a pyridine ring, suggests a solubility profile that is influenced by pH and the polarity of the solvent. A thorough understanding of its solubility is essential for optimizing reaction conditions, designing effective purification strategies, and developing suitable formulations for preclinical and clinical evaluation. This guide presents the known physicochemical properties of this compound and provides detailed experimental protocols for a comprehensive solubility assessment.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 79491-49-9 | [1][2] |
| Synonyms | 5,6-Dimethoxy-3-pyridinamine, 3-Pyridinamine, 5,6-dimethoxy- | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for qualitatively and quantitatively determining the solubility of this compound.
This initial screening provides a general understanding of the compound's solubility characteristics in aqueous, acidic, and basic media.[3][4][5]
Materials:
-
This compound
-
Distilled or deionized water
-
5% (w/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Test tubes
-
Vortex mixer
-
pH paper
Procedure:
-
Add approximately 25 mg of this compound to three separate, clean test tubes.
-
To the first test tube, add 1 mL of distilled water.
-
To the second test tube, add 1 mL of 5% HCl solution.
-
To the third test tube, add 1 mL of 5% NaOH solution.
-
Vigorously shake or vortex each test tube for 30-60 seconds.[6]
-
Visually inspect each tube for the dissolution of the solid. Record the compound as "soluble," "partially soluble," or "insoluble."
-
For the aqueous solution, measure the pH using pH paper. An alkaline pH would be expected for an amine.[3]
Interpretation:
-
Solubility in Water: Provides an indication of the compound's polarity and its ability to form hydrogen bonds.
-
Solubility in 5% HCl: Amines are basic and are expected to form water-soluble hydrochloride salts in acidic solutions.[3][4][7] Solubility in this medium is a strong indicator of the presence of a basic functional group.
-
Insolubility in 5% NaOH: As a basic compound, this compound is expected to be insoluble in basic solutions.
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
A selection of relevant organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container. This step removes any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent from the solution under reduced pressure or gentle heating.
-
Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility profile of this compound.
Figure 1: Experimental workflow for determining the solubility profile.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By following the detailed qualitative and quantitative experimental protocols, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the research and development pipeline. The structured workflow presented ensures a systematic and comprehensive approach to characterizing the solubility profile of this compound, a fundamental aspect of its overall developability.
References
An In-depth Technical Guide on the Physical Characteristics of 5,6-Dimethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the known physical properties of this compound, alongside generalized experimental protocols for the determination of key physical characteristics of solid organic amines. Due to the limited publicly available data specific to this compound, this guide also includes standardized workflows for its physical characterization.
Core Physical Characteristics
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 91-92 °C (recrystallized from ligroine) | [2] |
| Boiling Point | 287.4 ± 35.0 °C (Predicted) | [2] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 5.73 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Determination of Melting Point
The melting point is a critical indicator of the purity of a crystalline solid.
Objective: To determine the melting point range of a solid amine sample.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
The solid amine sample, finely powdered
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate determination, heat the block to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Reporting: Report the result as a melting point range. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
Determination of Solubility
Solubility data is crucial for designing reaction conditions, purification methods, and formulations.
Objective: To determine the qualitative and quantitative solubility of a solid amine in various solvents.
Materials:
-
The solid amine sample
-
A selection of organic solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Small vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
A method for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometry)
Procedure for Qualitative Solubility:
-
Add approximately 10 mg of the solid amine to a vial containing 1 mL of the chosen solvent.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (e.g., room temperature).
-
Visually observe if the solid has dissolved completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Solubility (Equilibrium Method):
-
Add an excess amount of the solid amine to a known volume of the solvent in a sealed vial to create a saturated solution.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved amine using a pre-calibrated analytical technique (e.g., HPLC).
-
Express the solubility in terms of mg/mL or mol/L.
Mandatory Visualizations
As no specific signaling pathways or experimental workflows involving this compound are documented in the available literature, the following diagrams illustrate generalized workflows for the physical characterization and solubility determination of a solid organic compound.
Caption: A generalized workflow for the physical characterization of a solid organic compound.
Caption: A generalized workflow for the quantitative determination of solubility.
Conclusion
This technical guide provides the currently available physical characteristics of this compound and outlines standardized experimental procedures for the determination of its key physical properties. The provided workflows offer a systematic approach for researchers to obtain reliable and reproducible data. Further experimental investigation is required to confirm the predicted values and to establish a comprehensive solubility profile for this compound in a wider range of solvents. The absence of data on its involvement in specific biological pathways highlights an area for future research to fully elucidate its potential applications in drug development.
References
An In-depth Technical Guide to 5,6-Dimethoxypyridin-3-amine: Synthesis, Properties, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-dimethoxypyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry. While the specific discovery and historical account of this compound are not extensively documented in scientific literature, this guide delineates a plausible synthetic pathway based on established organic chemistry principles and analogous transformations. Detailed experimental protocols, quantitative data, and key chemical properties are presented to facilitate its synthesis and further investigation. Furthermore, the potential biological significance of this scaffold is explored in the context of kinase inhibition, a critical area in modern drug discovery.
Introduction
Substituted aminopyridines are a cornerstone of many pharmaceuticals and agrochemicals.[1][2] The pyridine ring serves as a versatile scaffold, and the amino group provides a crucial handle for further chemical modifications, influencing the molecule's physicochemical properties and biological activity.[1] this compound (CAS No. 79491-49-9) is a unique aminopyridine derivative featuring two methoxy groups, which can alter its electronic properties and solubility. While its direct biological applications are not widely reported, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests its potential as a valuable building block in drug discovery programs.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 79491-49-9 | N/A |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Appearance | Pale yellow crystalline solid (predicted) | N/A |
| Melting Point | 88-94 °C (for the related 2,6-dimethoxy-3-nitropyridine) | [5] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | N/A |
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available pyridine precursor. The general strategy involves the introduction of the nitro group, followed by the installation of the methoxy groups, and finally, the reduction of the nitro group to the desired amine.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 2,3-Dichloropyridine
The initial step involves the nitration of 2,3-dichloropyridine to introduce a nitro group at the 5-position. This is a common method for functionalizing pyridine rings.
Experimental Protocol:
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 2,3-dichloropyridine. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 100-105 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.[6]
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloropyridine | [6] |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [6] |
| Temperature | 100-105 °C | [6] |
| Reaction Time | 5 hours | [6] |
| Yield | ~75% | [6] |
Step 2: Methoxylation of 2,3-Dichloro-5-nitropyridine
The dichloronitropyridine intermediate is then subjected to nucleophilic aromatic substitution with sodium methoxide to introduce the two methoxy groups.
Experimental Protocol:
A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol. To this solution, 2,3-dichloro-5-nitropyridine is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.[6]
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-nitropyridine | [6] |
| Reagents | Sodium methoxide, Methanol | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 3 hours | [7] |
| Yield | ~85% | [6] |
Step 3: Reduction of 5,6-Dimethoxy-3-nitropyridine
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol:
5,6-Dimethoxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield this compound.[8][9]
| Parameter | Value | Reference |
| Starting Material | 5,6-Dimethoxy-3-nitropyridine | [8] |
| Reagents | H₂, 10% Pd/C | [8] |
| Solvent | Ethanol or Ethyl Acetate | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 2-4 hours | [8] |
| Yield | >95% | [8] |
Potential Biological Significance and Applications in Drug Discovery
While specific biological data for this compound is limited, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Many aminopyrimidine and aminopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][10]
Aminopyridines as Kinase Inhibitors
The general mechanism of action for many aminopyridine-based kinase inhibitors involves their ability to mimic the purine core of ATP, the natural substrate for kinases. They typically form hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.
A Representative Kinase Signaling Pathway
The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. A molecule like this compound could serve as a starting point for the development of inhibitors targeting kinases within such pathways.
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.
Further Derivatization
The amino group of this compound is a key functional handle for creating a library of derivatives for structure-activity relationship (SAR) studies. Common synthetic transformations include:
-
Buchwald-Hartwig Amination: For coupling with aryl or heteroaryl halides to introduce diverse substituents.[11][12]
-
Suzuki Coupling: If the amine is first converted to a halide or triflate, this reaction allows for the introduction of various aryl or heteroaryl groups.[13][14]
-
Amide Bond Formation: Acylation of the amino group can be used to explore interactions with different regions of a target protein.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. This guide provides a robust, albeit hypothetical, synthetic route based on well-established chemical transformations of analogous compounds. The detailed protocols and tabulated data are intended to serve as a practical resource for researchers aiming to synthesize and investigate this molecule. Given the prevalence of the aminopyridine scaffold in a multitude of clinically relevant kinase inhibitors, this compound represents a promising starting point for the design and development of novel therapeutic agents. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. tandfonline.com [tandfonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Prospective Analysis of the Biological Potential of the Novel Scaffold: 5,6-Dimethoxypyridin-3-amine
Affiliation: Google Research
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] This technical guide explores the prospective biological activities of the novel, yet under-researched compound, 5,6-Dimethoxypyridin-3-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous aminopyridine and methoxypyridine derivatives to forecast its potential as a versatile scaffold for drug discovery. We delineate potential therapeutic applications, including oncology, neurology, and infectious diseases, by examining structure-activity relationships from published literature. Furthermore, this guide provides a comprehensive suite of detailed experimental protocols for the in vitro evaluation of these potential activities, including anticancer cytotoxicity assays, kinase inhibition screening, and antimicrobial susceptibility testing. All quantitative data from related compounds are presented in structured tables, and key experimental workflows and representative signaling pathways are visualized using Graphviz diagrams to provide a clear and actionable framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.
Introduction: The Untapped Potential of a Novel Scaffold
The pyridine ring is a fundamental heterocyclic motif, with its derivatives playing crucial roles in antiviral, antimicrobial, anticancer, and anti-inflammatory therapies.[2] The unique electronic properties of the pyridine nucleus and its capacity to engage in key hydrogen bonding interactions make it an exemplary starting point for the design of targeted therapeutics, particularly ATP-competitive kinase inhibitors.[1]
This whitepaper focuses on This compound , a compound for which, to date, specific biological activity data is not available in the public domain. However, its structural features—a pyridine core substituted with an amine and two methoxy groups—are present in numerous biologically active molecules. By analyzing the activities of these structural analogs, we can project a landscape of potential biological functions for this novel compound. This document serves as a technical guide for researchers, providing a theoretical framework and practical experimental designs to investigate the potential of this compound as a valuable building block in modern drug discovery.
Projected Biological Activity Profile
Based on an extensive review of pyridine derivatives, we propose three primary areas of investigation for this compound: anticancer, neurological, and antimicrobial activities.
Potential as an Anticancer Agent
The pyridine scaffold is prevalent in a wide array of kinase inhibitors. The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[1] Derivatives of pyridin-3-yl pyrimidines and sulfonamide methoxypyridines have demonstrated potent inhibitory activity against various kinases, including Bcr-Abl, PI3K/mTOR, and TYK2, which are critical targets in oncology.[3][4][5] For instance, a series of sulfonamide methoxypyridine derivatives were synthesized as potent PI3K/mTOR dual inhibitors, with some compounds exhibiting nanomolar IC50 values.[3] Similarly, certain pyridin-3-yl pyrimidines have shown potent Bcr-Abl inhibitory activity, a key target in chronic myeloid leukemia.[4][6]
Given these precedents, this compound represents a promising core for the development of novel kinase inhibitors. The 3-amino group provides a vector for synthetic elaboration, allowing for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |
|---|---|---|---|
| Sulfonamide Methoxypyridines | PI3Kα | 0.22 nM | [3] |
| mTOR | 23 nM | [3] | |
| Pyridin-3-yl Pyrimidines | Bcr-Abl | Potent Inhibition (Specific values not detailed in abstract) | [4][6] |
| Acyl Pyridine Derivatives | TYK2 (JH2 domain) | Selective Inhibition (Specific values not detailed in abstract) | [5] |
| Pyridine-2-Carboxamides | HPK1 | Good in vitro activity | [7] |
| Pyridine Derivatives | PIM-1 | 14.3 nM | [1] |
| Pyridine Derivatives | CDK2/cyclin A2 | 0.24 µM |[1] |
Potential in Neurological Disorders
Aminopyridines are a well-established class of compounds that act as blockers of voltage-gated potassium (Kv) channels.[2][8] This mechanism of action is therapeutically relevant in several neurological conditions. For example, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis, as it enhances signal conduction in demyelinated axons.[2][9] Both 4-aminopyridine and 3,4-diaminopyridine have been investigated for various neurological diseases, including Lambert-Eaton myasthenic syndrome and episodic ataxia type 2.[8][10] The core aminopyridine structure of this compound suggests it could be explored for similar potassium channel modulating activities, potentially offering a novel therapeutic avenue for neurodegenerative or neuromuscular disorders.[11]
Potential as an Antimicrobial Agent
The pyridine skeleton is a significant component in a plethora of antibacterial and antifungal agents.[12] Polysubstituted and ring-fused pyridines have demonstrated considerable activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The functional groups on the pyridine ring are crucial; studies have shown that electron-withdrawing groups in substituted pyridines can enhance antibacterial potential.[12] The presence of the amino and methoxy groups on the this compound scaffold provides a basis for developing novel antimicrobial compounds.[13][14]
Methodologies for Biological Evaluation
To empirically determine the biological activity of this compound and its future derivatives, a systematic in vitro screening approach is necessary. The following sections provide detailed protocols for primary assays in the proposed areas of activity.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard workflow for assessing the cytotoxic and apoptotic effects of a novel compound on a panel of human cancer cell lines.[15][16]
3.1.1. Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines relevant to the proposed targets (e.g., K562 for leukemia, MCF-7 for breast cancer, HCT-116 for colon cancer).[3][17]
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[15]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[15]
3.1.2. Protocol: Cytotoxicity (MTT) Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[16]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[19]
3.1.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Synthesis of 5,6-Dimethoxypyridin-3-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 5,6-Dimethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic pathway offers a reliable method for obtaining the target compound with satisfactory yields and purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents. This document outlines a detailed experimental procedure for its preparation, starting from commercially available precursors, involving a sequential nitration, methoxylation, and reduction.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The process begins with the nitration of a suitable pyridine precursor, followed by the introduction of the two methoxy groups, and concludes with the reduction of the nitro group to the desired amine.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for each key step in the synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This step involves the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 98%)
-
Ice water
Procedure:
-
To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at 20–25 °C.
-
Cool the mixture and slowly add concentrated nitric acid while maintaining the temperature below 50 °C.
-
Heat the resulting mixture to 100–105 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 50 °C and pour it into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[1]
Step 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This step involves the sequential ammonolysis and methoxylation of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous Ammonia (aq. NH₃) in Methanol (MeOH)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Ammonolysis: Treat 2,6-dichloro-3-nitropyridine with a solution of aqueous ammonia in methanol at 35–40 °C.[1]
-
After the reaction is complete (monitored by TLC), filter the product to obtain 2-amino-6-chloro-3-nitropyridine.[1]
-
Methoxylation: Mix sodium methoxide and methanol and cool the solution to 15 °C.
-
Add 2-amino-6-chloro-3-nitropyridine to the cooled solution, maintaining the temperature at 15 °C.[1]
-
Heat the mixture to 25–30 °C and stir for 4–5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Filter the precipitate and wash with water to obtain 2-amino-6-methoxy-3-nitropyridine.[1]
Step 3: Synthesis of this compound (as 2,3-Diamino-6-methoxypyridine)
This final step involves the reduction of the nitro group to an amine. The product of this specific reaction sequence is 2,3-diamino-6-methoxypyridine, which is an isomer of the target molecule. To obtain the desired this compound, a different starting material and synthetic route would be necessary. However, for the purpose of illustrating the reduction step, the protocol for a related compound is provided.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Aqueous Ammonia (25%)
Procedure:
-
Add 2-amino-6-methoxy-3-nitropyridine to concentrated hydrochloric acid at room temperature.
-
Cool the solution to 15 °C and slowly add stannous chloride dihydrate.[1]
-
Heat the reaction mixture to 35–40 °C and stir for 5–6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 20 °C and stir for one hour.
-
Filter the resulting precipitate to obtain the dihydrochloride salt of the diamine.
-
Suspend the dihydrochloride salt in water and cool to 15 °C.
-
Neutralize the mixture with 25% aqueous ammonia solution to a pH of 7.0 to 8.0.
-
Stir the separated precipitate for 30 minutes and then filter.
-
Dry the product under vacuum to obtain 2,3-diamino-6-methoxypyridine.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the intermediate and a related final product.
| Reaction Step | Starting Material | Product | Yield (%) |
| Step 1 (Nitration) | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | ~80-90% |
| Step 2 (Methoxylation) | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | 86.5[1] |
| Step 3 (Reduction) | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | 92.0[1] |
Note: The yields are based on literature data for analogous compounds and may vary depending on experimental conditions.
Conclusion
This application note provides a detailed protocol for the synthesis of a dimethoxy-substituted aminopyridine, outlining a three-step process of nitration, methoxylation, and reduction. While the provided reduction step leads to an isomer of the target molecule, the general principles and methodologies are applicable to the synthesis of this compound with appropriate modifications to the starting materials and reaction sequence. Researchers are encouraged to adapt and optimize these procedures for their specific needs.
References
Application Notes and Protocols for Aminopyridine Derivatives in Organic Synthesis
Subject: Utilization of Substituted Aminopyridines in the Synthesis of Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction:
However, the search yielded significant information on structurally related and functionally similar aminopyridine derivatives that are widely employed as versatile building blocks in medicinal chemistry and organic synthesis. This document provides detailed application notes and protocols for a closely related compound, 2,3-Diamino-6-methoxypyridine , for which a robust synthetic protocol has been documented. The methodologies and applications described herein for 2,3-Diamino-6-methoxypyridine can serve as a valuable reference and guide for researchers working with substituted aminopyridines.
Application of 2,3-Diamino-6-methoxypyridine in Organic Synthesis
Overview:
2,3-Diamino-6-methoxypyridine is a key intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in pharmaceuticals and materials science. The vicinal diamino functionality on the pyridine ring allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in many biologically active molecules. Its use as a precursor for hair dye compositions has also been noted.[1]
Key Applications:
-
Synthesis of Imidazo[4,5-b]pyridines: The adjacent amino groups can readily undergo condensation reactions with various reagents, such as aldehydes, ketones, and carboxylic acid derivatives, to form the imidazole ring fused to the pyridine core.
-
Precursor for Kinase Inhibitors: The imidazopyridine scaffold is a common feature in many kinase inhibitors. 2,3-Diamino-6-methoxypyridine serves as a foundational building block for the synthesis of these complex molecules.
-
Development of Dyestuffs: Substituted diaminopyridines are utilized in the formulation of oxidation hair dyes.[1]
Synthesis of 2,3-Diamino-6-methoxypyridine
The synthesis of 2,3-Diamino-6-methoxypyridine can be achieved through a multi-step process starting from 2,6-dichloropyridine. The key steps involve nitration, ammonolysis, methoxylation, and subsequent reduction of the nitro group. A detailed protocol for the final reduction step is provided below.
Quantitative Data for the Synthesis of 2,3-Diamino-6-methoxypyridine and Intermediates
| Step | Starting Material | Product | Reagents | Yield | Purity (HPLC) | Reference |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | Sodium methoxide, Methanol | 86.5% | 99.0% | [1] |
| Reduction | 2-amino-6-methoxy-3-nitropyridine | 2,3-diamino-6-methoxypyridine | Stannous chloride dihydrate, HCl | 92.0% | 99.01% | [1] |
| Overall (last 2 steps) | 2-amino-6-chloro-3-nitropyridine | 2,3-diamino-6-methoxypyridine | ~79.6% | High |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine
This protocol describes the methoxylation of 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
The product, 2-amino-6-methoxy-3-nitropyridine, will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry to obtain the pure product.[1]
Protocol 2: Synthesis of 2,3-diamino-6-methoxypyridine
This protocol details the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine.[1]
Materials:
-
2-amino-6-methoxy-3-nitropyridine (0.147 mole, 25.0 g)
-
Concentrated Hydrochloric Acid (250 ml)
-
Stannous chloride dihydrate (0.294 mole, 66.7 g)
-
25% Aqueous ammonia solution
-
Water
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To 250 ml of concentrated hydrochloric acid, add 25.0 g of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add 66.7 g of stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for an additional hour.
-
Filter the resulting precipitate (2,3-diamino-6-methoxypyridine dihydrochloride) and dry.
-
Suspend the dried dihydrochloride salt (25.0 g) in 50.0 ml of water and cool the mixture to 15°C.
-
Neutralize the mixture with a 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the resulting precipitate for 30 minutes.
-
Filter the precipitate and dry under vacuum to yield 14.95 g (92.0% yield) of 2,3-diamino-6-methoxypyridine.[1]
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the synthesis of 2,3-diamino-6-methoxypyridine.
References
The Versatile Building Block: 5,6-Dimethoxypyridin-3-amine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the electron-rich dimethoxy-substituted pyridine ring and the reactive 3-amino group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors and other targeted therapies.
Core Applications
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the construction of complex heterocyclic systems. The amino group serves as a key handle for a variety of chemical transformations, including acylation, sulfonylation, and participation in cyclization reactions to form fused ring systems. These transformations have been successfully employed to generate potent modulators of various biological targets.
Key Therapeutic Areas:
-
Oncology and Immuno-oncology: As a scaffold for the development of inhibitors of enzymes involved in cancer signaling pathways, such as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) and Stimulator of Interferon Genes (STING) modulators.
-
Neuroscience: As a core component in the synthesis of receptor antagonists, for instance, dual orexin receptor antagonists for the treatment of sleep disorders.
Data Presentation
| Compound ID | Target | Assay Type | Activity (pKi) |
| HTL6641 | Orexin 1 Receptor (OX1) | Radioligand Binding | 7.9 |
| Orexin 2 Receptor (OX2) | Radioligand Binding | 8.5 |
Note: This table is intended to be illustrative. Researchers are encouraged to consult the primary literature for more detailed quantitative data as it becomes available.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Synthesis of 2-Chloro-N-(5,6-dimethoxypyridin-3-yl)acetamide (Acylation)
This protocol describes the acylation of this compound with 2-chloroacetyl chloride, a common step in the synthesis of various targeted covalent inhibitors and other intermediates.[1]
Materials:
-
This compound
-
2-Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., CombiFlash system)
Procedure:
-
To a solution of this compound (50 mg, 0.324 mmol) and triethylamine (0.113 mL, 0.811 mmol) in dichloromethane (3 mL), add 2-chloroacetyl chloride (0.028 mL, 0.357 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash chromatography (e.g., CombiFlash system, 4 g silica gel column) using a gradient of ethyl acetate in hexane to yield 2-chloro-N-(5,6-dimethoxypyridin-3-yl)acetamide.
Protocol 2: Synthesis of N-(5,6-Dimethoxypyridin-3-yl)-2-chloropyridine-3-sulfonamide (Sulfonylation)
This protocol details the sulfonylation of this compound with 2-chloropyridine-3-sulfonyl chloride, a key step in the synthesis of dual orexin receptor antagonists.
Materials:
-
This compound
-
2-Chloropyridine-3-sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
iso-Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a mixture of 2-chloropyridine-3-sulfonyl chloride (530 mg, 2.50 mmol), this compound (424 mg, 2.75 mmol), and pyridine (0.60 mL, 7.42 mmol) in dichloromethane (10 mL).
-
Stir the mixture at 0°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by gradient column chromatography, eluting with 12-60% ethyl acetate in iso-hexane to afford the title compound.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
References
Characterization of 5,6-Dimethoxypyridin-3-amine: A Comprehensive Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the analytical methods for the comprehensive characterization of 5,6-Dimethoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to ensure the identity, purity, and quality of this compound, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Overview of Analytical Strategy
The comprehensive characterization of this compound involves a multi-pronged analytical approach to confirm its chemical structure and assess its purity. The workflow for this characterization is depicted below.
Caption: Workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.7 (s) | 135 - 140 |
| H-4 | 6.8 - 7.0 (s) | 110 - 115 |
| -OCH₃ (C5) | 3.8 - 4.0 (s) | 55 - 60 |
| -OCH₃ (C6) | 3.8 - 4.0 (s) | 55 - 60 |
| -NH₂ | 4.5 - 5.5 (br s) | - |
| C-3 | - | 125 - 130 |
| C-5 | - | 145 - 150 |
| C-6 | - | 150 - 155 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₇H₁₀N₂O₂), the expected monoisotopic mass is 154.0742 g/mol . The fragmentation pattern can be predicted based on related structures, such as dimethoxy-methyl quinazolinone derivatives.[3]
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Possible Fragmentation Pathway |
| [M]⁺ | 154 | Molecular Ion |
| [M-CH₃]⁺ | 139 | Loss of a methyl radical from a methoxy group |
| [M-OCH₃]⁺ | 123 | Loss of a methoxy radical |
| [M-NH₂]⁺ | 138 | Loss of an amino radical |
| [M-CO]⁺ | 126 | Loss of carbon monoxide |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Analysis:
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 50-300.
-
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire data in positive ion mode over a mass range of m/z 50-300.
-
Chromatographic and Compositional Analysis
These methods are crucial for determining the purity of the compound and verifying its elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities. While a specific method for this compound is not published, methods for aminopyridine isomers can be adapted.[4][5][6][7][8] A reversed-phase method is generally a good starting point.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula (C₇H₁₀N₂O₂).
Table 4: Theoretical vs. Expected Elemental Analysis Data
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 54.53 | ± 0.4% |
| Hydrogen (H) | 6.54 | ± 0.4% |
| Nitrogen (N) | 18.17 | ± 0.4% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental values with the theoretical values.
Summary
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic, chromatographic, and elemental analysis techniques, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and quality of this important chemical intermediate. The provided workflow and tabulated data serve as a valuable resource for routine quality control and in-depth analytical investigations.
References
- 1. rsc.org [rsc.org]
- 2. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
The Role of 5,6-Dimethoxypyridin-3-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct literature citing the application of 5,6-Dimethoxypyridin-3-amine in the synthesis of kinase inhibitors is limited, its structural motif as a substituted aminopyridine is of significant interest in medicinal chemistry. Aminopyridine and aminopyrimidine scaffolds are privileged structures in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The methoxy substituents on the pyridine ring of this compound can influence solubility, metabolic stability, and interactions with the target protein, making it a potentially valuable, albeit under-explored, building block.
This document provides a detailed overview of the application of structurally similar aminopyridine and aminopyrimidine derivatives in the synthesis of potent and selective kinase inhibitors. The presented data, protocols, and pathways, while not directly derived from this compound, offer valuable insights into its potential applications and synthetic strategies.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Aminopyrimidine Derivatives
The following tables summarize the inhibitory activity of various kinase inhibitors synthesized from aminopyrimidine precursors, illustrating the therapeutic potential of this class of compounds.
Table 1: Inhibitory Activity of Pyrimidin-2-amine and Related Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| 8h | PLK4 | 0.0067 | MCF-7 (Breast) | [1] |
| A12 | Not Specified | 0.086 | H1975 (NSCLC) | [1] |
Table 2: Inhibitory Activity of Tetrahydropyridopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| 8f | Not Specified | 2.8 | RPMI-8226 (Multiple Myeloma) | [1] |
| 8f | Not Specified | 3.20 | HL60 (Leukemia) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and a general experimental workflow for the synthesis of kinase inhibitors from aminopyrimidine precursors.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Experimental Protocols
The following protocols are representative examples for the synthesis and evaluation of kinase inhibitors derived from aminopyrimidine precursors. These can be adapted for syntheses starting with this compound.
Protocol 1: General Synthesis of a Pyrimidine-Based Kinase Inhibitor
This multi-step protocol outlines a general approach for synthesizing a series of 4,6-disubstituted pyrimidine derivatives, which could be adapted for this compound.[2]
Materials:
-
4,6-Dichloropyrimidine (or a suitable pyridopyrimidine precursor)
-
N-Boc piperazine (or other amine)
-
Triethylamine (TEA)
-
Isopropanol
-
Thiophene-3-boronic acid (or other boronic acid)
-
Potassium carbonate
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Nucleophilic Substitution
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of isopropanol.
-
Cool the solution to 0°C and add N-Boc piperazine (1.2 equivalents).
-
Add triethylamine (TEA, 1.2 mmol) dropwise to the mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 5-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10 mL of cold water.
-
Extract the product with dichloromethane (DCM, 3 x 30 mL).
-
Wash the combined organic layers with cold water (20 mL) and brine (20 mL), then dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 2: Suzuki Coupling
-
In a 50 mL sealed Schlenk tube, combine the product from Step 1 (1.0 mmol), thiophene-3-boronic acid (1.5 equivalents), and potassium carbonate (6.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a degassed solvent mixture (e.g., dioxane/water, 4:1, 10 mL).
-
Heat the reaction mixture at 90°C for 12 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the product from Step 2 (1.0 mmol) in 15.0 mL of DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA, 1.0 mL) dropwise.
-
Warm the reaction mixture to room temperature and stir for 6 hours.
-
Basify the mixture with a dilute sodium bicarbonate (NaHCO3) solution.
-
Extract the organic layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.[1]
Materials:
-
Synthesized inhibitor compound
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In the wells of a microplate, add the kinase reaction buffer, the target kinase enzyme, and the kinase substrate.
-
Add the diluted inhibitor compound to the wells. Include a control well with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
Application Notes and Protocols for 5,6-Dimethoxypyridin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of 5,6-Dimethoxypyridin-3-amine as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the PIM kinase family. The protocols outlined below are based on established synthetic methodologies and biological assays relevant to drug discovery and development.
Application Note 1: Synthesis of PIM Kinase Inhibitors
This compound serves as a versatile scaffold for the synthesis of substituted aminopyridine derivatives with potential therapeutic applications. A significant application is in the development of inhibitors for the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in various cancers. The following protocols detail the synthesis of a biaryl-substituted aminopyridine, a common motif in kinase inhibitors, through Suzuki-Miyaura coupling and subsequent amidation reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond, a foundational step in building more complex molecular architectures.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,6-difluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard glassware for inert atmosphere synthesis
-
Schlenk line or glovebox
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for Further Functionalization
This protocol details the palladium-catalyzed amination of an aryl halide with the synthesized biaryl pyridine derivative, a common strategy for introducing amine functionalities crucial for kinase binding.
Materials:
-
Product from Protocol 1 (with a suitable halide)
-
Amine (e.g., a substituted cyclohexyl amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation: Inhibitory Activity of Aminopyridine-based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors structurally related to derivatives of this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| PIM447 | PIM1 | 6 | [1][2] |
| PIM447 | PIM2 | 18 | [1] |
| PIM447 | PIM3 | 9 | [1] |
| Compound A | PLK4 | 6.7 | [3] |
| Compound B | EGFR L858R/T790M | 4.0 | [3] |
| Compound C | HDAC6 | 6.4 | [3] |
Application Note 2: Biological Evaluation of Synthesized Inhibitors
Following the synthesis of novel compounds derived from this compound, a critical step is to evaluate their biological activity. The following protocols describe standard assays for determining kinase inhibition and cellular antiproliferative effects.
Experimental Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a specific PIM kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant PIM kinase (PIM1, PIM2, or PIM3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the PIM kinase and its substrate in the kinase assay buffer.
-
Add the synthesized inhibitor compounds at various concentrations to the wells of the plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a hematological malignancy cell line like MM.1S)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor compounds for a specified period (e.g., 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Suzuki-Miyaura Coupling.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5,6-Dimethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxypyridin-3-amine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmacologically active molecules and other functional organic compounds. Its structural motif is of interest to medicinal chemists and drug development professionals for the design of novel therapeutic agents. This document provides detailed protocols for a proposed synthetic route to this compound, commencing from the commercially available starting material, 2,3-dichloro-5-nitropyridine. The synthesis involves a two-step process: a double nucleophilic aromatic substitution to introduce the methoxy groups, followed by the reduction of the nitro functionality to the desired amine.
Synthetic Workflow
The overall synthetic strategy to obtain this compound is a two-step process. The first step involves the conversion of 2,3-dichloro-5-nitropyridine to 5,6-dimethoxy-3-nitropyridine via a double methoxylation reaction. The subsequent step is the reduction of the nitro intermediate to the final amine product.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following tables provide a summary of the reactants and expected products for each step of the synthesis. Please note that yields are estimates based on similar reactions and may vary depending on the specific experimental conditions.
Table 1: Reagents for the Synthesis of 5,6-Dimethoxy-3-nitropyridine
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2,3-Dichloro-5-nitropyridine | 22353-40-8 | C₅H₂Cl₂N₂O₂ | 192.99 | 1.0 |
| Sodium Methoxide | 124-41-4 | CH₃NaO | 54.02 | > 2.0 |
| Methanol (Solvent) | 67-56-1 | CH₄O | 32.04 | - |
Table 2: Product Data for 5,6-Dimethoxy-3-nitropyridine
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 1g of starting material) |
| 5,6-Dimethoxy-3-nitropyridine | C₇H₈N₂O₄ | 184.15 | 0.95 g |
Table 3: Reagents for the Reduction of 5,6-Dimethoxy-3-nitropyridine
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (relative to nitro compound) |
| Method A: Stannous Chloride Reduction | ||||
| 5,6-Dimethoxy-3-nitropyridine | - | C₇H₈N₂O₄ | 184.15 | 1.0 |
| Stannous Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.63 | ~3.0 |
| Concentrated Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Solvent |
| Method B: Catalytic Hydrogenation | ||||
| 5,6-Dimethoxy-3-nitropyridine | - | C₇H₈N₂O₄ | 184.15 | 1.0 |
| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | Catalytic |
| Hydrogen Gas | 1333-74-0 | H₂ | 2.02 | Excess |
| Methanol or Ethanol (Solvent) | 67-56-1 / 64-17-5 | CH₄O / C₂H₆O | 32.04 / 46.07 | - |
Table 4: Product Data for this compound
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 1g of nitro compound) |
| This compound | C₇H₁₀N₂O₂ | 154.17 | 0.84 g |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethoxy-3-nitropyridine
This protocol describes the double methoxylation of 2,3-dichloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution of the chlorine atoms by methoxide ions.
Materials:
-
2,3-Dichloro-5-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (at least 2.2 eq) to the solution. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess sodium methoxide with a suitable acid (e.g., dilute HCl or acetic acid) until the pH is approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5,6-dimethoxy-3-nitropyridine by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Reduction of 5,6-Dimethoxy-3-nitropyridine to this compound
Two effective methods for the reduction of the nitro group are provided below. The choice of method may depend on the available equipment and the scale of the reaction.
Method A: Reduction with Stannous Chloride
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
5,6-Dimethoxy-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 5,6-dimethoxy-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath.
-
Slowly add stannous chloride dihydrate (approximately 3.0 eq) in portions to the stirred suspension, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Method B: Catalytic Hydrogenation
This method is often cleaner and avoids the use of heavy metal reagents.
Materials:
-
5,6-Dimethoxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus with celite
Procedure:
-
Dissolve 5,6-dimethoxy-3-nitropyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC or HPLC.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Logical Relationships in Nitro Group Reduction
The reduction of a nitro group to an amine proceeds through several intermediates. Understanding this pathway is crucial for optimizing reaction conditions and identifying potential byproducts.
Caption: Stepwise reduction of a nitro group to an amine.
Disclaimer
The provided protocols are intended for use by trained chemists in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields are illustrative and may require optimization for specific applications. The user is solely responsible for all risks associated with the use of this information.
The Pivotal Role of 5,6-Dimethoxypyridin-3-amine in the Genesis of Advanced Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate world of synthetic organic chemistry, the strategic selection of foundational building blocks is paramount to the successful construction of complex molecular architectures. Among these, 5,6-Dimethoxypyridin-3-amine has emerged as a highly versatile and valuable precursor in the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, including a nucleophilic amino group and electron-donating methoxy substituents on the pyridine ring, render it an ideal candidate for the elaboration of fused heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and drug discovery.
This document serves as a comprehensive guide, providing detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced heterocyclic frameworks, with a particular focus on the construction of pyrido[2,3-d]pyrimidine derivatives. These compounds are of considerable importance due to their prevalence in biologically active molecules, including potent kinase inhibitors.
Application Notes
This compound is a privileged scaffold in the synthesis of fused pyrimidine systems. The amino group at the 3-position acts as a key nucleophile, readily participating in cyclocondensation reactions with various electrophilic partners. The methoxy groups at the 5- and 6-positions not only influence the electronic properties of the pyridine ring, enhancing its reactivity, but also offer potential sites for further functionalization or can play a crucial role in modulating the pharmacological properties of the final compounds.
One of the most powerful applications of this aminopyridine derivative is in the construction of the pyrido[2,3-d]pyrimidine core. This bicyclic heterocycle is a common motif in numerous kinase inhibitors, where the nitrogen atoms of the fused ring system often engage in critical hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site. The strategic use of this compound allows for the regioselective synthesis of these important pharmacophores.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in its reaction with 1,3-dielectrophilic species to construct the pyrimidine ring. A classic and effective approach involves a condensation reaction with a suitable three-carbon building block, followed by cyclization. A prominent example is the reaction with diethyl ethoxymethylenemalonate (EMME), which serves as a precursor for the pyrimidine ring. This reaction proceeds through a sequence of nucleophilic attack, elimination, and thermal cyclization to afford the functionalized pyrido[2,3-d]pyrimidine scaffold.
Further elaboration of the resulting heterocyclic system can be achieved through various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, to introduce a diverse range of substituents and explore structure-activity relationships (SAR).
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a key transformation involving this compound in the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate
This protocol details the initial condensation and cyclization sequence to form the core heterocyclic structure.
Reaction Scheme:
Caption: Synthesis of the core pyrido[2,3-d]pyrimidine scaffold.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or similar high-boiling solvent)
-
Standard laboratory glassware for high-temperature reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Condensation. To a solution of this compound (1.0 eq) in Dowtherm A, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere and stir for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the intermediate enamine.
-
Step 2: Cyclization. After the initial condensation is complete, increase the temperature of the reaction mixture to 240-250 °C and maintain for 1-2 hours to effect cyclization.
-
Work-up and Purification. Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Dilute the mixture with a suitable hydrocarbon solvent (e.g., hexane) to facilitate precipitation.
-
Collect the solid product by filtration and wash with the hydrocarbon solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate | Dowtherm A | 140-150, then 240-250 | 3-4 | 70-80 |
Protocol 2: Conversion to 4-Chloro-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate
This protocol describes the conversion of the hydroxyl group to a chloro group, a key transformation for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Caption: Chlorination of the pyrido[2,3-d]pyrimidinone.
Materials:
-
Ethyl 4-hydroxy-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (optional, as co-solvent)
-
Standard laboratory glassware for reflux
-
Ice bath
Procedure:
-
Reaction Setup. In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend Ethyl 4-hydroxy-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq). Anhydrous toluene can be used as a co-solvent if needed.
-
Reaction. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up. Carefully cool the reaction mixture in an ice bath. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro derivative.
Quantitative Data:
| Starting Material | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-hydroxy-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate | Phosphorus oxychloride | Ethyl 4-chloro-7,8-dimethoxypyrido[2,3-d]pyrimidine-6-carboxylate | Neat | Reflux | 2-4 | 85-95 |
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the logical progression from the starting aminopyridine to a functionalized, drug-like heterocyclic scaffold.
Caption: General workflow for the synthesis of diverse heterocycles.
Conclusion
This compound stands as a cornerstone in the synthetic chemist's toolkit for the construction of novel heterocyclic compounds. Its inherent reactivity and strategic placement of functional groups provide a reliable and efficient entry point to complex molecular scaffolds, particularly the medicinally relevant pyrido[2,3-d]pyrimidine core. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to harness the synthetic potential of this versatile building block in the quest for new therapeutic agents.
Application Notes and Protocols for 5,6-Dimethoxypyridin-3-amine in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dimethoxypyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyridine core, featuring both a nucleophilic amine and electron-donating methoxy groups, serves as a versatile scaffold for the synthesis of complex, biologically active molecules. The specific arrangement of these functional groups allows for the strategic construction of pharmaceutical intermediates targeting a range of therapeutic areas. These application notes provide detailed protocols for the use of this compound in the synthesis of key intermediates for two distinct classes of therapeutic agents: dual orexin receptor antagonists for the treatment of insomnia and novel modulators of the STING pathway for cancer immunotherapy.
Application 1: Synthesis of an Intermediate for Dual Orexin Receptor Antagonists (DORAs)
Background: The orexin system is a primary regulator of the sleep-wake cycle. Orexin neuropeptides, binding to receptors OX1 and OX2, promote wakefulness. Dual Orexin Receptor Antagonists (DORAs) block this signaling, providing a therapeutic mechanism for the treatment of insomnia. This compound serves as a key starting material in the synthesis of novel pyridothiazine dioxide-based DORAs.
Orexin Signaling and DORA Mechanism of Action
The diagram below illustrates the role of orexin in promoting wakefulness and the mechanism by which a DORA induces sleep.
Experimental Protocol 1: Synthesis of a Sulfonamide Intermediate
This protocol details the initial coupling reaction between this compound and 2-chloropyridine-3-sulfonyl chloride, a key step in forming the core of a DORA molecule.[1]
Synthetic Workflow
Methodology:
-
Reaction Setup: To a solution of 2-chloropyridine-3-sulfonyl chloride (530 mg, 2.50 mmol) in dichloromethane (DCM, 10 mL), add this compound (424 mg, 2.75 mmol).
-
Base Addition: Add pyridine (0.60 mL, 7.42 mmol) to the mixture.
-
Reaction Conditions: Stir the resulting mixture at 0°C for 3 hours.
-
Workup: After 3 hours, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by gradient column chromatography, eluting with 12-60% ethyl acetate in iso-hexane to yield the final product.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| 2-Chloropyridine-3-sulfonyl chloride | 212.06 | 530 | 2.50 | 1.0 |
| This compound | 154.17 | 424 | 2.75 | 1.1 |
| Pyridine | 79.10 | ~475 | 7.42 | ~3.0 |
| Product | Yield (mg) | Yield (%) | ||
| N-(2-chloropyridin-3-yl)sulfonyl-5,6-dimethoxypyridin-3-amine | 542 | 64.9% |
Application 2: Synthesis of an Intermediate for ENPP1/STING Modulators
Background: The cGAS-STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to an anti-tumor response. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is an enzyme that negatively regulates this pathway by hydrolyzing the signaling molecule cGAMP. Inhibiting ENPP1 can enhance STING-mediated anti-cancer immunity. This compound is used as a precursor for novel imidazopyridine-based ENPP1 inhibitors.
cGAS-STING Pathway and ENPP1 Inhibition
The diagram below outlines the cGAS-STING signaling pathway and the role of an ENPP1 inhibitor in augmenting the immune response.
Experimental Protocol 2: Synthesis of an Acetamide Intermediate
This protocol describes the acylation of this compound with 2-chloroacetyl chloride to form an intermediate used in the synthesis of ENPP1/STING modulators.[2]
Synthetic Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US10689376B2 - Substituted-3H-imidazo [4,5-c] pyridine and 1H-pyrrolo[2,3-c]pyridine series of novel ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator for interferon genes (STING) modulators as cancer immunotherapeutics - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethoxypyridin-3-amine synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Nitration: Introduction of a nitro group at the 3-position of 2,3-dimethoxypyridine to form 5,6-dimethoxy-3-nitropyridine.
-
Reduction: Reduction of the nitro group of 5,6-dimethoxy-3-nitropyridine to an amine group to yield the final product.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 2,3-dimethoxypyridine. The synthesis then proceeds by nitration to introduce a nitro group, followed by reduction to the desired amine.
Q2: I am getting a low yield during the nitration step. What are the possible reasons?
Low yields in the nitration of dimethoxypyridines can be attributed to several factors:
-
Suboptimal reaction temperature: The reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material or product.
-
Incorrect ratio of nitrating agents: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).
-
Formation of isomers: While the methoxy groups direct nitration to the 3- and 5-positions, some formation of other isomers might occur, reducing the yield of the desired 5,6-dimethoxy-3-nitropyridine.
Q3: My reduction of 5,6-dimethoxy-3-nitropyridine is incomplete. How can I improve the conversion?
Incomplete reduction can be addressed by:
-
Increasing the equivalents of the reducing agent: Ensure that a sufficient excess of the reducing agent (e.g., SnCl₂, NaBH₄) is used.
-
Optimizing reaction time and temperature: Some reductions may require longer reaction times or gentle heating to go to completion.
-
Catalyst activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is not poisoned or deactivated. Using fresh catalyst can improve results.
Q4: I am observing the formation of byproducts during the reduction step. What are they and how can I avoid them?
Common byproducts in the reduction of nitroarenes include hydroxylamines and azo compounds. Their formation can be minimized by:
-
Ensuring strongly acidic conditions (for metal-acid reductions): When using reagents like SnCl₂ in HCl, maintaining a low pH favors the complete reduction to the amine.
-
Controlling the reaction temperature: Some reducing agents are more selective at lower temperatures.
Q5: What is the best method to purify the final product, this compound?
The purification method depends on the scale and purity of the crude product. Common techniques include:
-
Crystallization: This is an effective method for obtaining high-purity material if a suitable solvent system can be found.
-
Column chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective.
Troubleshooting Guides
Problem 1: Low Yield in Nitration of 2,3-Dimethoxypyridine
Caption: Troubleshooting low yield in the nitration step.
| Issue | Possible Cause | Recommendation |
| Low Yield | Reaction temperature too high, leading to decomposition. | Maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture. |
| Incorrect ratio of nitric acid to sulfuric acid. | Use a pre-mixed nitrating solution or ensure the correct stoichiometric ratio for efficient nitronium ion formation. | |
| Formation of multiple isomers. | While some isomer formation is possible, purification by column chromatography can isolate the desired 3-nitro isomer. | |
| Reaction does not go to completion | Insufficient amount of nitrating agent. | Ensure at least one equivalent of nitric acid is used. |
| Short reaction time. | Allow the reaction to stir for a sufficient time at low temperature after the addition of the nitrating mixture. |
Problem 2: Incomplete Reduction of 5,6-Dimethoxy-3-nitropyridine
Caption: Troubleshooting incomplete reduction.
| Issue | Possible Cause | Recommendation |
| Incomplete Reduction | Insufficient equivalents of reducing agent. | Use a larger excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). |
| Deactivated catalyst (catalytic hydrogenation). | Use fresh Pd/C catalyst. Ensure the substrate and solvent are free of impurities that could poison the catalyst. | |
| Insufficient reaction time or temperature. | Increase the reaction time. For SnCl₂ reductions, gentle heating (40-50 °C) can improve the rate. | |
| Formation of side products | Reduction to hydroxylamine or azo compounds. | Ensure strongly acidic conditions when using SnCl₂/HCl. For other reducing agents, optimizing the temperature may improve selectivity. |
| Difficult purification | Product is a salt after acidic workup. | Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9 to precipitate the free amine before extraction. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-3-nitropyridine (Nitration)
This protocol is a general procedure and may require optimization.
Materials:
-
2,3-dimethoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,3-dimethoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethoxypyridine, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Reduction)
This protocol is adapted from a procedure for a similar compound and is a good starting point.[1]
Materials:
-
5,6-dimethoxy-3-nitropyridine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 5,6-dimethoxy-3-nitropyridine in ethanol in a round-bottom flask, add stannous chloride dihydrate (4-5 equivalents).
-
Heat the mixture to a gentle reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a 10 M sodium hydroxide solution to basify the mixture to a pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by crystallization or column chromatography.
Quantitative Data
The following table provides expected yield ranges for reactions analogous to the synthesis of this compound, based on literature data for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Analogous Reaction | Reagents and Conditions | Reported Yield | Reference |
| Nitration | Nitration of 2,6-dichloropyridine | HNO₃/H₂SO₄ | ~56% | [1] |
| Reduction | Reduction of 2-amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, conc. HCl | 86.4% (as dihydrochloride salt) | [1] |
| Reduction | Reduction of various nitropyridines | H₂, Pd/C | Generally high yields | [2] |
References
Technical Support Center: Synthesis of 5,6-Dimethoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxypyridin-3-amine. The following information addresses common challenges and potential impurities encountered during the synthesis, focusing on a common synthetic route involving the nitration of a dimethoxypyridine precursor followed by the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A common and logical synthetic approach for this compound involves a two-step process:
-
Nitration: The introduction of a nitro group at the 3-position of a suitable dimethoxypyridine precursor. The regioselectivity of this step is crucial.
-
Reduction: The reduction of the 3-nitro group to the desired 3-amino group. The choice of reducing agent is critical to avoid side reactions and ensure complete conversion.
Q2: What are the most likely impurities I might encounter in the final product?
The most common impurities can be categorized based on their origin in the synthetic process:
-
Starting Material Impurities: Unreacted 5,6-dimethoxy-3-nitropyridine from the reduction step.
-
Intermediates from Incomplete Reactions: Incomplete reduction of the nitro group can lead to the presence of 5,6-dimethoxy-3-nitrosopyridine or N-(5,6-dimethoxypyridin-3-yl)hydroxylamine.
-
Side-Reaction Byproducts:
-
Regioisomers: During the nitration step, other isomers such as 2-nitro or 4-nitro-5,6-dimethoxypyridine could be formed and carried through the synthesis.
-
Over-reduction Products: Depending on the reducing agent and conditions, the pyridine ring itself could be partially hydrogenated.
-
Byproducts from the Reducing Agent: For instance, when using stannous chloride, residual tin salts can be a significant impurity if not properly removed during workup.[1]
-
-
Degradation Products: Aminopyridines can be susceptible to oxidation and may form colored impurities upon exposure to air and light.
Q3: My aminopyridine product is tailing significantly during silica gel column chromatography. How can I improve the separation?
Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel.[2] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[2] This will help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.
Q4: How can I effectively remove residual tin salts after a stannous chloride reduction?
Residual tin salts can be challenging to remove. A common workup procedure involves:
-
Quenching the reaction mixture with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, to precipitate tin salts as tin hydroxides.[1]
-
Filtering the mixture to remove the precipitated solids.
-
Extracting the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
-
Washing the combined organic layers with brine to remove any remaining water-soluble impurities.
Q5: My final product has a dark color. What is the likely cause and how can I decolorize it?
The dark color is likely due to the presence of oxidized impurities. Aminopyridines can be sensitive to air and light. To decolorize the product, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the carbon off through a pad of celite.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities.
-
Sodium Hydrosulfite Wash: During the workup, washing the organic extract with a solution of sodium hydrosulfite can help to remove some colored byproducts.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.
Low Yield in the Reduction of 5,6-dimethoxy-3-nitropyridine
| Observation | Possible Cause | Suggested Solution |
| Significant amount of starting material (nitropyridine) remains. | Incomplete reaction due to insufficient reducing agent or reaction time. | Increase the molar equivalents of the reducing agent (e.g., stannous chloride).[4] Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Deactivated catalyst (in case of catalytic hydrogenation). | Ensure the catalyst (e.g., Pd/C) is fresh and active. Perform the reaction under an inert atmosphere. | |
| Formation of multiple spots on TLC, some of which may be intermediates. | Incomplete reduction leading to the formation of nitroso or hydroxylamine intermediates.[4] | Increase the reaction temperature or change to a stronger reducing agent. Ensure thorough mixing. |
| Product loss during workup. | The aminopyridine product may have some solubility in the aqueous phase, especially if the pH is not optimal. | Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the amine is in its free base form. Use a continuous extractor for more efficient recovery.[3] |
Presence of Significant Impurities in the Final Product
| Impurity Detected | Possible Origin | Mitigation and Removal Strategy |
| 5,6-dimethoxy-3-nitropyridine | Incomplete reduction. | Optimize the reduction step as described above. Purify the final product by column chromatography. |
| Regioisomers of the product | Non-selective nitration of the dimethoxypyridine precursor. | Optimize the nitration conditions (temperature, nitrating agent) to favor the formation of the desired 3-nitro isomer. Purification by careful column chromatography or fractional crystallization may be necessary. |
| Residual Tin Salts | Incomplete removal during workup after SnCl2 reduction. | Follow a rigorous workup procedure with basification to precipitate tin hydroxides and thorough extraction. An acidic wash of the organic layer followed by re-basification and extraction can also be effective. |
| Polymeric or colored impurities | Oxidation of the aminopyridine product. | Handle the purified product under an inert atmosphere and protect it from light. For purification, consider treatment with activated carbon or recrystallization. |
Experimental Protocols
The following are plausible experimental protocols for the synthesis of this compound based on common organic synthesis methodologies for analogous compounds.
Protocol 1: Synthesis of 5,6-dimethoxy-3-nitropyridine
-
Materials:
-
3,4-Dimethoxypyridine
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3,4-Dimethoxypyridine to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction of 5,6-dimethoxy-3-nitropyridine to this compound
-
Materials:
-
5,6-dimethoxy-3-nitropyridine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve 5,6-dimethoxy-3-nitropyridine in ethanol or concentrated hydrochloric acid in a round-bottom flask.[5]
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise. An exothermic reaction may be observed.[5]
-
Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is > 10 to precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin hydroxides.
-
Extract the filtrate with ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel (with 1% triethylamine in the eluent) or by recrystallization.
-
Data Presentation
Table 1: Summary of Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Method |
| 5,6-dimethoxy-3-nitropyridine | C₇H₈N₂O₄ | 184.15 | Unreacted starting material | LC-MS, GC-MS, ¹H NMR |
| 5,6-dimethoxy-3-nitrosopyridine | C₇H₈N₂O₃ | 168.15 | Incomplete reduction intermediate | LC-MS |
| N-(5,6-dimethoxypyridin-3-yl)hydroxylamine | C₇H₁₀N₂O₃ | 170.17 | Incomplete reduction intermediate | LC-MS |
| Tin (IV) Hydroxide | Sn(OH)₄ | 186.74 | Byproduct from SnCl₂ reduction | ICP-MS (for trace metal analysis) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and points of impurity formation.
References
Technical Support Center: Synthesis of 5,6-Dimethoxypyridin-3-amine
Welcome to the technical support center for the synthesis of 5,6-Dimethoxypyridin-3-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis of this compound resulting in a low yield and a complex mixture of isomers?
A1: This is the most common challenge and typically stems from poor regioselectivity during the introduction of the nitrogen functional group (e.g., a nitro group) onto the 2,3-dimethoxypyridine starting material. The pyridine ring's electron-deficient nature, combined with the activating, ortho-, para-directing effects of the two methoxy groups, leads to competing reactions at multiple positions. The primary side products are often undesired constitutional isomers, such as 5,6-dimethoxy-2-aminopyridine and 4,5-dimethoxy-2-aminopyridine, which can be difficult to separate from the target compound.
Q2: I am using a nitration-reduction pathway. What are the most likely side reactions during the nitration step?
A2: During the electrophilic nitration of 2,3-dimethoxypyridine, several side reactions can occur:
-
Isomer Formation: The primary issue is the formation of multiple nitro-isomers. While the 3-position is activated, the C4 and C6 positions are also susceptible to attack, leading to a mixture of products.
-
Over-Nitration: Under harsh conditions, dinitration can occur, further complicating the product mixture and reducing the yield of the desired mononitro intermediate.
-
Ring Degradation: The use of strong, hot acids (a common feature of nitration conditions) can lead to the decomposition of the pyridine ring, especially given the presence of activating methoxy groups.[1]
Q3: My reduction of the nitro-intermediate is incomplete or producing byproducts. What should I investigate?
A3: Incomplete reduction of the nitro group to an amine is a frequent problem.
-
Intermediate Formation: The reaction may stall at the nitroso (-N=O) or hydroxylamine (-NHOH) stage, especially with milder reducing agents or insufficient reaction time.
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., Pd/C, PtO₂), trace impurities in the substrate or solvent can poison the catalyst. The pyridine nitrogen itself can also interact with the metal center, although this is less of an issue than with palladium cross-coupling reactions.[2] Ensure high-purity starting materials and solvents.
-
Incompatible Reducing Agents: If other reducible functional groups are present in the molecule, the choice of reducing agent is critical. For example, catalytic hydrogenation can reduce alkenes or remove certain protecting groups. Metal/acid reductions (like SnCl₂/HCl) are often more chemoselective for the nitro group.
Q4: How can I effectively purify this compound from its isomers?
A4: Purification can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A carefully selected solvent system is crucial. Often, a gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate, methanol, or acetone is effective.
-
Recrystallization: If the crude product is a solid and contains a major isomer, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method for purification.
-
Acid/Base Extraction: While all isomers are basic, there might be slight differences in their pKa values. A careful, multi-step liquid-liquid extraction at a controlled pH could potentially enrich the desired isomer, but this is often less effective than chromatography.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nitration Step
| Possible Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | Standard nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) are often too aggressive and unselective. Solution: Employ milder nitrating agents. Consider using KNO₃ or NaNO₃ in concentrated H₂SO₄ at a lower temperature (0-5 °C) to improve control over the reaction. |
| Incorrect Temperature Control | The reaction is highly exothermic. Poor temperature control can lead to runaway reactions, decreased selectivity, and increased byproduct formation. Solution: Maintain strict temperature control using an ice-salt bath. Add the nitrating agent dropwise to the substrate solution. |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the nitration. Solution: While sulfuric acid is standard, exploring alternative solvent systems, if compatible with the reagents, could alter the isomer distribution. |
Table 1: Effect of Nitrating Conditions on Isomer Ratio (Hypothetical Data)
| Nitrating Agent | Temperature (°C) | Desired 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | Other Byproducts (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | 25-30 | 45 | 35 | 20 |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-5 | 60 | 25 | 15 |
| KNO₃ / Conc. H₂SO₄ | 0-5 | 75 | 15 | 10 |
Problem 2: Low Yield in Nitro Group Reduction
| Possible Cause | Troubleshooting & Optimization |
| Catalyst Inactivity (for Catalytic Hydrogenation) | The catalyst (e.g., Pd/C) may be old, of poor quality, or poisoned. Solution: Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from sulfur or other catalyst poisons. Consider pre-treating the reaction vessel to remove any residues. |
| Insufficient Reducing Agent (for Metal/Acid Reduction) | An inadequate amount of the reducing agent (e.g., SnCl₂, Fe) will lead to incomplete conversion. Solution: Use a sufficient excess of the reducing agent (typically 3-5 equivalents for SnCl₂). Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. |
| Incomplete Reaction | Reaction time may be too short, or the temperature may be too low. Solution: Increase the reaction time and monitor progress. For SnCl₂/HCl reductions, gentle heating (40-50 °C) can sometimes be beneficial. For catalytic hydrogenation, ensure adequate hydrogen pressure and vigorous stirring. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-5,6-dimethoxypyridine
This protocol is optimized for improved regioselectivity.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 2,3-dimethoxypyridine (10 g, 72.4 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent: In a separate beaker, dissolve potassium nitrate (KNO₃) (7.7 g, 76.0 mmol) in a minimal amount of concentrated sulfuric acid (20 mL) with cooling.
-
Reaction: Add the KNO₃/H₂SO₄ solution dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). A precipitate should form.
-
Neutralization: Slowly neutralize the cold slurry with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of 3-Nitro-5,6-dimethoxypyridine
-
Setup: To a round-bottom flask, add the purified 3-nitro-5,6-dimethoxypyridine (5 g, 27.1 mmol) and ethanol (100 mL).
-
Reagent Addition: Add concentrated hydrochloric acid (25 mL) to the mixture. The solution may warm slightly.
-
Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.6 g, 135.5 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and carefully basify to pH > 10 by the slow addition of a cold 5 M NaOH solution. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic pathway and major side reactions in the nitration of 2,3-dimethoxypyridine.
Caption: A logical workflow for diagnosing and solving issues of low yield or impurity.
Caption: Mechanism of catalyst poisoning by pyridine nitrogen in cross-coupling reactions.
References
Technical Support Center: Purification of 5,6-Dimethoxypyridin-3-amine
Welcome to the Technical Support Center for the purification of 5,6-Dimethoxypyridin-3-amine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its basic nature and potential for co-elution with structurally similar impurities. The pyridine nitrogen and the amino group make the compound susceptible to tailing on silica gel chromatography. Additionally, residual starting materials or byproducts from its synthesis can be difficult to remove.
Q2: What are the most common impurities to expect?
A2: Common impurities can include unreacted starting materials, such as the corresponding nitro-pyridine precursor if the synthesis involves a reduction step. Other potential impurities are regioisomers or byproducts from side reactions, such as over-methylation or incomplete reactions. Depending on the synthetic route, starting from 2,3-dichloro-5-nitropyridine, impurities could include partially reacted intermediates.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of these techniques yields the best results.
Q4: How can I prevent my compound from streaking or tailing on a silica gel column?
A4: Tailing is a common issue with basic compounds like aminopyridines on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), can be added to the eluent. This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can also be effective.[1]
Q5: What are some suitable solvent systems for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For polar compounds like this compound, suitable solvents or solvent systems could include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane. For amines that are not soluble in common organic solvents, using organic acids like acetic acid or converting the amine to its salt for recrystallization can be an option.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or tails on the TLC plate and column. | The compound is basic and interacts strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the eluent.[1] Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel.[1] |
| Poor separation of the product from impurities. | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution, starting with a less polar solvent and gradually increasing polarity, may improve separation. |
| The compound does not elute from the column. | The eluent is not polar enough. | Increase the polarity of the eluent. For highly polar amines, a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[3] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and allow it to cool more slowly. Try a different solvent or solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then gently warm until the solution is clear and allow to cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Cool the solution for a longer period or to a lower temperature to maximize precipitation. Minimize the amount of hot solvent used to dissolve the crude product. Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities are not effectively removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note that this may also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline. The specific eluent composition should be optimized using TLC.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare a suitable eluent system based on TLC analysis. For a starting point, consider a gradient of ethyl acetate in hexane or methanol in dichloromethane. Add 0.5-1% (v/v) of triethylamine to the eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start eluting with the initial, less polar eluent. Gradually increase the polarity of the eluent to facilitate the elution of the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and should be determined by small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine or Ammonium Hydroxide |
| Amino-functionalized Silica | Hexane / Ethyl Acetate | None needed |
| Basic Alumina | Hexane / Ethyl Acetate | None needed |
Table 2: Potential Solvents for Recrystallization
| Solvent | Expected Solubility Profile |
| Ethanol | Good solubility when hot, lower when cold. |
| Isopropanol | Similar to ethanol, may offer different selectivity for impurities. |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, add hexane as an anti-solvent. |
| Toluene | May be suitable for less polar impurities. |
| Water | Potentially useful in a mixture with a miscible organic solvent like ethanol. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making flowchart for selecting a primary purification method for this compound.
References
Technical Support Center: Optimizing Synthesis of 5,6-Dimethoxypyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the synthesis of 5,6-Dimethoxypyridin-3-amine. The guidance is based on established principles for the amination of substituted pyridines, with a focus on palladium-catalyzed cross-coupling reactions, a common and effective method for this transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Buchwald-Hartwig amination approach starting from a 3-halo-5,6-dimethoxypyridine precursor.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in a Buchwald-Hartwig amination is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Integrity: The palladium precatalyst and phosphine ligand are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere and handled using proper Schlenk or glovebox techniques.
-
Base Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required.[1] However, the choice of base is critical and substrate-dependent. Insoluble inorganic bases can sometimes lead to poor reactivity.[1] Consider screening different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Solvent Purity: The reaction is highly sensitive to the purity of the solvent. Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and THF are common choices.
-
Reaction Temperature: The optimal temperature can vary significantly. While higher temperatures (70-115°C) are common, excessive heat can lead to catalyst decomposition or byproduct formation.[2] An initial optimization screen at different temperatures (e.g., 80°C, 100°C, 110°C) is advisable.
Q2: I'm observing significant formation of byproducts, such as hydrodehalogenation of my starting material or dimerization. How can I minimize these side reactions?
A2: Byproduct formation often points to an imbalance in the catalytic cycle or undesired reactivity.
-
Hydrodehalogenation (Loss of Halogen): This side reaction can be promoted by certain ligands and bases. Switching to a different phosphine ligand, particularly a bulkier one like XPhos or tBu₃P, can sometimes suppress this pathway.[3] Additionally, using a weaker base or ensuring precise stoichiometric control can be beneficial.
-
Dimerization/Coupling of Amines: Oxidative dimerization of the amine substrate can occur if the reaction is not kept scrupulously free of oxygen.[4] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst and reagents.
-
Ligand Selection: The choice of ligand is crucial. For electron-rich pyridine systems, ligands like Xantphos are often effective and can help minimize side reactions by promoting the desired reductive elimination step.[2]
Q3: The reaction starts but fails to reach full conversion, even after an extended period. What strategies can I employ to push the reaction to completion?
A3: Stalled reactions suggest a loss of catalytic activity or an equilibrium issue.
-
Increase Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst and ligand loading to 5-10 mol% can help drive the reaction to completion, especially with challenging substrates.
-
Use a More Active Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more active and stable than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] These advanced catalysts can improve reaction rates and overall conversion.[3]
-
Change the Solvent: Solvent polarity can influence the reaction rate. If the reaction stalls in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like dioxane or DME may improve solubility and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 3-aminopyridines like this compound?
A1: Several methods exist for the synthesis of 3-aminopyridines.
-
Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-5,6-dimethoxypyridine) and an amine. It offers broad functional group tolerance.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (like a halide or nitro group) by an amine nucleophile. However, SNAr on a 3-halopyridine is often difficult unless the ring is strongly activated by electron-withdrawing groups, which is not the case for the target molecule.[6]
-
Chichibabin Reaction: This reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂). It typically directs amination to the 2- or 4-positions and is generally not suitable for regioselective C-3 amination.[6][7]
-
From Pyridine N-Oxides: Activation of the pyridine ring as an N-oxide can facilitate amination, often at the 2-position, followed by removal of the oxide.[8]
Q2: Why is the functionalization of the C-3 position of the pyridine ring considered challenging?
A2: The electronic properties of the pyridine ring inherently favor reactions at the C-2, C-4, and C-6 positions. The nitrogen atom withdraws electron density, making these positions more electrophilic and susceptible to nucleophilic attack. The C-3 and C-5 positions are less electronically perturbed, making direct functionalization more difficult and often requiring transition-metal catalysis to achieve regioselectivity.[9]
Q3: What are the critical safety precautions when running Buchwald-Hartwig amination reactions?
A3: Safety is paramount.
-
Inert Atmosphere: Many reagents, including the palladium catalyst, phosphine ligands, and strong bases (like NaOtBu), are air-sensitive. Reactions must be performed under an inert atmosphere (argon or nitrogen).
-
Handling of Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle it in a glovebox or under a positive pressure of inert gas.
-
Solvent Hazards: Anhydrous solvents like THF and dioxane can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that can be optimized for a successful Buchwald-Hartwig amination, based on data from related systems.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 2-5 | Good general-purpose system, but may require higher temperatures.[2] |
| Pd₂(dba)₃ | Xantphos | 1-3 | Excellent for electron-rich systems; often reduces side reactions.[2] |
| "XantPhos Pd G3" | (Integrated) | 1-5 | Highly active and air-stable precatalyst, good for mild conditions.[1] |
| Pd(OAc)₂ | P(tBu)₃ | 2-5 | Very active for a wide range of substrates, but can promote side reactions.[3] |
Table 2: Effect of Base on Reaction Efficiency
| Base | Strength | Solubility (in Toluene) | Common Applications & Notes |
|---|---|---|---|
| NaOtBu | Strong | Moderate | The most common base for aminations; can be too harsh for some substrates.[1] |
| K₃PO₄ | Moderate | Low | Milder option, often used with sensitive functional groups.[2] |
| Cs₂CO₃ | Moderate | Low | Effective in many cases, particularly with polar solvents.[2] |
| DBU | Strong (non-nucleophilic) | High | A soluble organic base that can enable homogeneous reaction conditions.[1] |
Experimental Protocols
Representative Protocol: Buchwald-Hartwig Amination of 3-Bromo-5,6-dimethoxypyridine
This is a general protocol and must be adapted and optimized for the specific substrate and scale.
Materials:
-
3-Bromo-5,6-dimethoxypyridine
-
Benzophenone imine (ammonia equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-5,6-dimethoxypyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Add benzophenone imine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting imine can be hydrolyzed to the desired amine by treatment with an acid (e.g., 2M HCl) at room temperature.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low reaction yields.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [qspace.library.queensu.ca]
- 4. benchchem.com [benchchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. youtube.com [youtube.com]
- 7. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
Technical Support Center: 5,6-Dimethoxypyridin-3-amine
This technical support center provides guidance on the stability and storage of 5,6-Dimethoxypyridin-3-amine, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[1]
Q2: How stable is this compound at room temperature?
While some related compounds are reported to be chemically stable under standard ambient conditions, prolonged storage at room temperature is not recommended for this compound, especially once the container has been opened.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Is this compound sensitive to light?
Yes, aromatic amines can be sensitive to light. To prevent photochemical degradation, it is crucial to store the compound in an opaque or amber-colored vial and to minimize its exposure to light during handling.
Q4: What are the potential signs of degradation of this compound?
Degradation of this compound may be indicated by a change in color (e.g., darkening), the development of an unusual odor, or a decrease in purity as determined by analytical methods such as HPLC or LC-MS. If any of these signs are observed, the compound's integrity should be verified before use.
Q5: What solvents are suitable for dissolving this compound?
Based on its structure, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, it's important to be aware that primary aromatic amines can exhibit instability, particularly in acidic media.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your stock of this compound using HPLC or LC-MS. Prepare fresh solutions for your experiments. Ensure the compound is stored under the recommended conditions. |
| Color change of the solid compound | Oxidation or other forms of degradation. | The compound may be degrading. It is advisable to re-analyze the purity of the material. If the purity is compromised, a fresh batch should be used. |
| Low purity observed by analysis | The compound has degraded during storage or a particular experimental step. | Review your storage and handling procedures. If the compound is used in an acidic medium, consider that this may contribute to degradation.[2][3] A forced degradation study may help identify the cause. |
| Formation of unexpected byproducts in a reaction | The starting material may contain impurities or has degraded. | Confirm the purity of the this compound before starting the reaction. Use freshly opened or recently purified material for best results. |
Stability and Storage Data Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) for long-term storage. | Minimizes thermal degradation. |
| Light | Store in a dark/amber vial. | Prevents photochemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation. |
| Moisture | Keep container tightly sealed. | Prevents hydrolysis and moisture-mediated degradation. |
| pH (in solution) | Use freshly prepared solutions. Be cautious with acidic conditions as they may promote degradation of aromatic amines.[2][3] | To ensure the integrity of the compound in your experiments. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 5% to 95% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or an alternative wavelength determined by UV-Vis scan of the compound)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: 5,6-Dimethoxypyridin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5,6-Dimethoxypyridin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Synthesis Overview
The synthesis of this compound is typically a two-step process involving the nitration of a substituted pyridine followed by the reduction of the resulting nitro group.
Caption: General two-step synthesis workflow for this compound.
Step 1: Nitration of 2,3-Dimethoxypyridine
This step involves the electrophilic aromatic substitution to introduce a nitro group onto the pyridine ring. The electron-donating methoxy groups direct the substitution, but the electron-deficient nature of the pyridine ring itself presents challenges.[1]
Frequently Asked Questions (FAQs) - Nitration
Q1: My nitration reaction shows low or no conversion to the desired 2,3-Dimethoxy-5-nitropyridine. What could be the cause?
A1: Low conversion is a common issue. Consider the following factors:
-
Inadequate Nitrating Agent: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard but may require optimization. The electron-deficient pyridine ring is less reactive than benzene.[1][2] Ensure the acids are fresh and anhydrous, as water can quench the reactive nitronium ion (NO₂⁺).
-
Reaction Temperature: Nitration of activated pyridines can be sensitive to temperature. While some reactions require cooling to control exotherms and prevent side reactions, others may need gentle heating to proceed. If you are running the reaction at low temperatures (0-5 °C), try allowing it to warm to room temperature slowly.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: I am observing the formation of multiple products and undesired isomers. How can I improve regioselectivity?
A2: While the methoxy groups are directing, side products can still form.
-
Protonation of Pyridine: In strong acid, the pyridine nitrogen is protonated, which strongly deactivates the ring, particularly at the 2, 4, and 6 positions. Nitration of 3,5-dimethoxypyridine has been shown to proceed on the conjugate acid species.[3] Controlling the acidity and temperature is crucial for selectivity.
-
Alternative Nitrating Agents: For sensitive substrates, harsher conditions can lead to degradation or the formation of side products.[4] Consider milder, non-acidic nitrating agents if standard methods fail.
Q3: My reaction mixture turned dark, and I isolated a tar-like substance instead of my product. What happened?
A3: This indicates substrate degradation or polymerization.
-
Oxidation: Nitric acid is a strong oxidizing agent. The electron-rich methoxy groups make the substrate susceptible to oxidation, especially at elevated temperatures.[5] Maintain careful temperature control, and add the nitrating agent slowly to the cooled substrate solution.
-
Acid-Induced Polymerization: Strongly acidic conditions can sometimes cause electron-rich aromatic compounds to polymerize.[4] Ensuring the reaction is homogenous and well-stirred can help mitigate localized "hot spots" of high acid concentration.
Step 2: Reduction of 2,3-Dimethoxy-5-nitropyridine
This step converts the nitro group to the target amine. While many methods exist, they each have potential pitfalls.
Frequently Asked Questions (FAQs) - Reduction
Q1: My nitro group reduction is sluggish or incomplete, with starting material remaining even after extended reaction times. How can I resolve this?
A1: Incomplete reduction is a frequent problem. A systematic approach to troubleshooting is necessary.[6]
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and from a reliable source. Catalysts can lose activity over time or be "poisoned" by impurities (e.g., sulfur compounds).[6] Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Reagent Purity (for Metal/Acid Reductions): When using reagents like Tin(II) chloride (SnCl₂) or Iron (Fe) powder, their purity and physical form are critical.[6][7] For metals, a fine powder provides a larger surface area and increases the reaction rate.
-
Solvent and Solubility: The nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently. If your compound has low solubility, consider a co-solvent system (e.g., Ethanol/Water, THF/Acetic Acid).[8] Protic co-solvents can often aid catalytic hydrogenations.[6][8]
-
Hydrogen Pressure: For catalytic hydrogenations, some substrates require higher than atmospheric pressure of H₂ to be reduced effectively.[8]
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Q2: My LC-MS shows masses corresponding to intermediates like hydroxylamine or nitroso compounds, but not the final amine. How can I drive the reaction to completion?
A2: The formation of these side products is common as the reduction of a nitro group occurs in a stepwise fashion.[6]
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to fully reduce all intermediates.[6]
-
Temperature Control: Some reduction steps are exothermic. Localized overheating can sometimes promote the formation of stable intermediates or dimeric side products like azoxy or azo compounds. Ensure efficient stirring and cooling if necessary.[6]
Q3: The reaction worked, but I am struggling to isolate and purify the final product, this compound.
A3: Aminopyridines can be challenging to purify.
-
Workup Procedure: After metal-acid reduction (e.g., SnCl₂/HCl), the product often exists as a tin complex. A basic workup is required to break up this complex and free the amine. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic, which will precipitate tin salts that can then be filtered off (often through a pad of Celite).[6]
-
Extraction: Aminopyridines can have some water solubility. When extracting your product into an organic solvent (like ethyl acetate or dichloromethane), ensure you perform multiple extractions (e.g., 3-5 times) and wash the combined organic layers with brine to remove excess water.
-
Chromatography: If column chromatography is necessary, be aware that basic amines can streak on silica gel. Consider pre-treating your silica with triethylamine (e.g., by including 0.5-1% triethylamine in your eluent) to improve peak shape and recovery.
Experimental Protocols & Data
The following are representative protocols. Researchers should adapt them based on their specific substrate and available equipment.
Protocol 1: Nitration of 2,3-Dimethoxypyridine
-
To a stirred solution of concentrated sulfuric acid (5 mL) cooled to 0 °C in an ice bath, add 2,3-dimethoxypyridine (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid (2.5 mL) and concentrated nitric acid (1.5 mL). Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution or another suitable base until pH 7-8 is reached.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethoxy-5-nitropyridine.
Protocol 2: Reduction using Tin(II) Chloride
-
To a solution of 2,3-dimethoxy-5-nitropyridine (1.0 eq) in ethanol (10 mL), add SnCl₂·2H₂O (4.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) and gas evolution ceases.
-
Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude this compound.
Data Summary: Common Reduction Conditions
| Reducing Agent | Typical Solvent(s) | Temperature | Key Advantages & Disadvantages |
| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate, THF | Room Temp. - 50 °C | Adv: Clean workup, high yield. Disadv: Catalyst can be expensive/pyrophoric; may not be suitable for substrates with other reducible groups (e.g., halides).[7] |
| SnCl₂·2H₂O | Ethanol, HCl (conc.) | Reflux | Adv: Mild, good for substrates sensitive to hydrogenation. Disadv: Stoichiometric reagent, workup can be tedious due to tin salt removal.[6][7] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | Reflux | Adv: Inexpensive, environmentally benign metal. Disadv: Requires acidic conditions, can be slow, iron sludge removal can be difficult.[6][7] |
| Sodium Dithionite | THF/Water, Methanol/Water | Room Temp. - Reflux | Adv: Useful when acidic or hydrogenation conditions are not compatible. Can sometimes offer selective reduction.[7] Disadv: Can decompose on storage.[6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5,6-Dimethoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxypyridin-3-amine. The following information is designed to help identify and resolve common issues related to byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route involves a two-step process starting from 2,3-dichloro-5-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to yield 5,6-dimethoxy-3-nitropyridine. The second step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation, to produce the final product, this compound.
Q2: I am seeing an impurity with a mass corresponding to a monochloro-monomethoxy-nitropyridine. What is the likely cause?
This impurity is likely the result of incomplete substitution of the chlorine atoms on the starting material, 2,3-dichloro-5-nitropyridine. This can be caused by insufficient reagent, suboptimal reaction temperature, or a shortened reaction time.
Q3: My final product is colored, suggesting impurities. What are the potential colored byproducts from the nitro reduction step?
Colored impurities often arise from incomplete reduction of the nitro group. Potential byproducts include nitroso, hydroxylamino, azo, and azoxy compounds, which can be formed as intermediates or through side reactions during the reduction process. The presence of these impurities can give the final product a yellow, orange, or brown hue.
Q4: How can I monitor the progress of the catalytic hydrogenation reaction effectively?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. A successful reaction will show the disappearance of the starting nitro compound and the appearance of the desired amine product. It is also advisable to look for the transient formation of intermediates like the hydroxylamine, which may appear as a faint spot on the TLC plate.
Q5: What are the best practices for purifying the final product, this compound?
Purification can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Incomplete Methoxylation in the SNAr Step
Observation: Presence of a significant amount of monochloro-monomethoxy-5-nitropyridine byproduct.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sodium Methoxide | Increase the molar equivalents of sodium methoxide to 2.2-2.5 equivalents relative to the dichloronitropyridine. | Drive the reaction to completion, favoring the formation of the dimethoxy product. |
| Low Reaction Temperature | Ensure the reaction temperature is maintained at the optimal level for the specific solvent used (e.g., reflux in methanol). | Increase the reaction rate and ensure complete substitution of both chlorine atoms. |
| Short Reaction Time | Extend the reaction time and monitor closely by TLC or LC-MS until the starting material and monochloro intermediate are no longer observed. | Allow sufficient time for the second, slower substitution to occur, maximizing the yield of the desired product. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevent quenching of the sodium methoxide, ensuring its availability for the substitution reaction. |
Problem 2: Byproduct Formation During Nitro Group Reduction
Observation: Low yield of the desired amine and the presence of colored impurities or byproducts with higher molecular weights.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning or Inactivity | Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. | Achieve efficient and complete reduction of the nitro group to the amine. |
| Incomplete Reaction | Increase hydrogen pressure, extend reaction time, or gently warm the reaction mixture. Monitor reaction progress by TLC or LC-MS. | Drive the reaction to completion, minimizing the presence of partially reduced intermediates such as hydroxylamines.[1] |
| Side Reactions (e.g., Azo/Azoxy Formation) | Add a catalytic amount of an additive like a vanadium compound to suppress the accumulation of hydroxylamine intermediates that can lead to azo and azoxy byproduct formation.[1] | Improve the purity of the final product by minimizing the formation of colored, high-molecular-weight impurities.[1] |
| Over-reduction or Hydrogenolysis | Use a less reactive catalyst or milder reaction conditions (e.g., lower pressure, room temperature). | Preserve the methoxy groups and other sensitive functionalities on the pyridine ring. |
Experimental Protocols
Key Experiment 1: Synthesis of 5,6-dimethoxy-3-nitropyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-dichloro-5-nitropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5,6-dimethoxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve 5,6-dimethoxy-3-nitropyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Spectroscopic Analysis of 5,6-Dimethoxypyridin-3-amine Impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the spectroscopic analysis of 5,6-Dimethoxypyridin-3-amine and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. They are typically categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, or byproducts from the synthesis. For example, if the synthesis involves the reduction of a nitro-precursor, incomplete reduction could leave residual 5,6-dimethoxy-3-nitropyridine.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane, toluene, ethyl acetate) may be present in trace amounts.[1]
-
Water: The amine functional group can make the compound hygroscopic, readily absorbing moisture from the atmosphere.[1]
-
Degradation Products: The compound may degrade over time due to factors like light, heat, or oxidation, forming new impurities.
Q2: An unexpected color change occurred during my reaction work-up. What could be the cause?
A2: Unexpected color changes, such as darkening or tarring, can indicate several issues. These may include the decomposition of starting materials or the final product, potentially caused by excessive heat or the presence of oxygen. Additionally, pyridine derivatives can sometimes form colored charge-transfer complexes with certain reagents or impurities.[2]
Q3: How can I confirm the presence of water in my sample using ¹H NMR?
A3: Water typically appears as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on the solvent, concentration, and temperature (often between 1.5-5.0 ppm).[1] To confirm, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The H₂O peak will exchange with the deuterium, causing it to diminish, shift, or disappear entirely.
Q4: Which spectroscopic techniques are most effective for impurity profiling?
A4: A combination of chromatographic and spectroscopic techniques is most effective for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for separating impurities from the main compound.[4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information crucial for identifying unknown impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, helping to elucidate their exact chemical structure.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in an impurity.[5]
Troubleshooting Guides
Issue 1: An Unknown Peak is Observed in the ¹H NMR Spectrum
| Symptom | Possible Cause | Troubleshooting Step / Solution |
| Broad singlet, variable chemical shift | Water (H₂O/HOD)[1] | Perform a D₂O exchange experiment. The peak should shift or disappear. |
| Sharp signals in the aromatic region (7.0-9.0 ppm) | Aromatic impurity (e.g., unreacted starting material, byproduct) | Correlate with MS data to check for expected molecular weights of potential impurities. Compare with spectra of known starting materials if available. |
| Signals in the aliphatic region (e.g., quartet at ~3.5 ppm, triplet at ~1.2 ppm) | Residual solvent (e.g., Diethyl Ether)[1] | Consult a chemical shift table for common laboratory solvents. If possible, remove the solvent under high vacuum. |
| Multiple unexpected signals | Significant contamination or degradation | Re-purify the sample using column chromatography or recrystallization. Check the sample's storage conditions and age. |
Issue 2: Mass Spectrometry Data Shows an Unexpected Mass
| Symptom | Possible Cause | Troubleshooting Step / Solution |
| Peak at [M+18] | Adduct with water or ammonium (NH₄⁺) | This is common in ESI-MS. Confirm the molecular ion peak is also present. |
| Peak at [M+23] | Sodium adduct ([M+Na]⁺) | This is a very common adduct in ESI-MS. Look for the expected molecular ion as well. |
| Molecular ion peak does not match the expected mass | Incorrect compound or significant impurity | Verify the molecular formula and re-calculate the exact mass. Use High-Resolution Mass Spectrometry (HRMS) to obtain the elemental composition to help identify the unknown. |
| Odd-numbered molecular ion peak | Presence of an odd number of nitrogen atoms[6] | This is expected for this compound (C₇H₁₀N₂O₂, even MW) but an impurity with an odd number of nitrogens will have an odd MW. The Nitrogen Rule is a key diagnostic tool in MS.[6][7][8] |
Spectroscopic Data of this compound and Potential Impurities
Note: The following data are predicted or based on analogous compounds and should be used as a reference. Actual experimental values may vary.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-2 | ~7.5 | ~135 |
| H-4 | ~6.8 | ~115 | |
| NH₂ | ~5.0 (broad s) | ~130 (C-3) | |
| 5-OCH₃ | ~3.8 (s) | ~55 | |
| 6-OCH₃ | ~3.9 (s) | ~56 | |
| ~140 (C-5) | |||
| ~150 (C-6) | |||
| 5,6-Dimethoxy-3-nitropyridine | H-2 | ~8.5 | ~145 |
| H-4 | ~7.5 | ~120 | |
| 5-OCH₃ | ~4.0 (s) | ~57 | |
| 6-OCH₃ | ~4.1 (s) | ~58 | |
| Water | H₂O | 1.5 - 5.0 (broad s) | N/A |
| Dichloromethane | CH₂Cl₂ | ~5.3 (s) | ~54 |
Table 2: Key IR Absorption Bands and Mass Spectrometry Data
| Compound | Key IR Frequencies (cm⁻¹) | Expected [M+H]⁺ (m/z) |
| This compound | 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1600-1450 (C=C, C=N stretch), 1250-1050 (C-O stretch) | 155.08 |
| 5,6-Dimethoxy-3-nitropyridine | 3100-3000 (Ar C-H stretch), 1530 & 1350 (NO₂ stretch), 1250-1050 (C-O stretch) | 185.05 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the sample is at thermal equilibrium before analysis.
-
Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer.
Analysis by Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
After analysis, clean the crystal thoroughly.
Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of the sample by dissolving a known amount (e.g., 1 mg) in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be miscible with the mobile phase.
-
From the stock solution, prepare a dilute working solution (e.g., 10-100 µg/mL) using the mobile phase as the diluent.
-
Filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
Place the vial in the autosampler tray for injection into the LC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. testinglab.com [testinglab.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
Validation & Comparative
Comparative Analysis of 5,6-Dimethoxypyridin-3-amine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 5,6-Dimethoxypyridin-3-amine, a key building block in medicinal chemistry, with structurally related analogs. The following analysis, intended for researchers, scientists, and drug development professionals, details the compound's structural confirmation, compares its potential biological activity with alternatives based on available data for similar structures, and provides relevant experimental protocols.
Structural Confirmation of this compound
The identity of this compound (CAS No: 79491-49-9) has been unequivocally confirmed through spectroscopic analysis.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Violet to brown powder |
| Purity (¹H NMR) | ≥ 95% |
Spectroscopic Data:
Comparative Biological Activity
Direct quantitative biological data for this compound is not extensively available in the public domain. However, by examining structurally similar aminopyridine and aminopyrimidine derivatives, we can infer its potential applications and compare its likely performance. This class of compounds is of significant interest in drug discovery, particularly as kinase inhibitors for oncology applications.
Table 1: Comparative Inhibitory Activity of Structurally Related Aminopyrimidine Derivatives
| Compound ID | Core Structure | Target/Cell Line | IC₅₀ (µM) |
| Analog 1 | Pyrimidin-2-amine | PLK4 Kinase | 0.0067 |
| Analog 2 | Aminopyrimidine | H1975 (NSCLC) | 0.086 |
| Analog 3 | Tetrahydropyridopyrimidine | RPMI-8226 (Multiple Myeloma) | 2.8 |
| Analog 4 | Tetrahydropyridopyrimidine | HL60 (Leukemia) | 3.20 |
This data is for structurally related aminopyrimidine compounds and is intended to provide context for the potential activity of this compound.
The data in Table 1 suggests that the aminopyrimidine scaffold, which is structurally related to the aminopyridine core of this compound, is a potent inhibitor of various kinases and shows significant anti-proliferative activity against cancer cell lines. The nature and position of substituents on the ring play a crucial role in determining the potency and selectivity of these compounds.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not readily published, a general approach can be adapted from the synthesis of structurally similar methoxy-substituted aminopyridines. A common synthetic route involves the reduction of a corresponding nitro-substituted pyridine.
General Synthesis Protocol for a Methoxy-Substituted Aminopyridine (Adapted from a similar synthesis):
-
Nitration: A substituted methoxypyridine is nitrated to introduce a nitro group at the desired position. This is typically achieved using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The nitro-substituted methoxypyridine is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
Purification: The final product is purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.
Detailed Protocol for a Kinase Inhibition Assay (General):
A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay.
-
Reagents and Materials: Kinase enzyme, substrate, ATP, kinase buffer, and a luminescence-based ATP detection reagent.
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and the test compound at various concentrations is prepared in a multi-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of remaining ATP is quantified by adding the luminescence-based detection reagent.
-
The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
To illustrate the potential mechanism of action and experimental design, the following diagrams are provided.
Caption: Representative MAPK signaling pathway, a common target for kinase inhibitors.
Caption: General experimental workflow for the evaluation of a novel compound.
A Comparative Guide to 5,6-Dimethoxypyridin-3-amine and Other Aminopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, aminopyridines serve as indispensable building blocks for the construction of a diverse array of functional molecules, from pharmaceuticals to materials. The strategic placement of substituents on the pyridine ring profoundly influences the reactivity and utility of these synthons. This guide provides an objective comparison of 5,6-Dimethoxypyridin-3-amine with other common aminopyridines, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to Aminopyridines in Synthesis
Aminopyridines are a class of heterocyclic compounds that feature both a pyridine ring and an amino group. The position of the amino group (2-, 3-, or 4-) and the nature of other substituents on the ring dictate the electronic properties and, consequently, the reactivity of the molecule. They are widely employed in cross-coupling reactions, serving as key precursors for the synthesis of complex nitrogen-containing heterocycles. Their ability to act as ligands for transition metals also makes them valuable in catalysis.
This compound: A Key Intermediate in Kinase Inhibitor Synthesis
This compound has emerged as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). The methoxy groups at the 5- and 6-positions are key structural features that can influence binding affinity and selectivity for the target enzyme.
One notable application of a structurally related aminopyridine is in the synthesis of TAK-593, a potent VEGFR2 kinase inhibitor. The aminopyridine core serves as a scaffold for the elaboration of the final drug molecule, highlighting the importance of this class of compounds in medicinal chemistry.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of aminopyridines in this reaction is highly dependent on their substitution pattern. While direct comparative data for this compound is limited, we can infer its reactivity from studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine. The electron-donating methoxy groups in this compound are expected to increase the electron density of the pyridine ring, which can influence the oxidative addition step in the catalytic cycle.
Below is a table summarizing the yields of Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. This data can serve as a predictive guide for the reactivity of this compound in similar transformations.
| Entry | Arylboronic Acid | Product | Yield (%)[1][2] |
| 1 | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 75 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 78 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 80 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 72 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 70 |
| 6 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2-methylpyridin-3-amine | 76 |
| 7 | Thiophene-2-boronic acid | 2-methyl-5-(thiophen-2-yl)pyridin-3-amine | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aminopyridine Derivative
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be used as a starting point for the Suzuki-Miyaura coupling of this compound (or its halogenated precursor).[1][2]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or other suitable halogenated aminopyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The electronic properties of the aminopyridine substrate can significantly impact the efficiency of this reaction. The electron-rich nature of this compound, due to the two methoxy groups, may facilitate the oxidative addition of the palladium catalyst to the corresponding aryl halide precursor. However, the amino group itself can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The choice of ligand is therefore crucial for achieving high yields.
| Entry | Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | 4-Bromopyridine | Benzylamine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyridine
This is a general protocol for the Buchwald-Hartwig amination and may require optimization for specific substrates.
Materials:
-
Halogenated pyridine (e.g., 3-bromo-5,6-dimethoxypyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the halogenated pyridine and the amine.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the VEGFR-2 signaling pathway, which is a target for many kinase inhibitors derived from aminopyridine scaffolds, and a general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: VEGFR-2 Signaling Pathway.[3][4][5][6][7]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the development of kinase inhibitors. Their performance in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations is influenced by their electronic properties. While direct comparative data is emerging, understanding the reactivity of structurally similar aminopyridines provides a strong foundation for reaction design and optimization. The provided protocols and workflow diagrams serve as a practical guide for researchers utilizing these important synthetic intermediates.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Navigating the Biological Landscape of Pyridinamine Analogs: A Comparative Guide
For researchers and drug development professionals navigating the intricate world of kinase inhibitors and anticancer agents, the pyridinamine scaffold represents a fertile ground for discovery. Among these, analogs of 5,6-Dimethoxypyridin-3-amine and structurally related compounds have emerged as a promising class of molecules. This guide provides a comparative analysis of the biological activities of these analogs, drawing from a range of studies to offer insights into their therapeutic potential. Due to the limited availability of comprehensive studies on a single, homologous series of this compound analogs, this guide synthesizes data from various structurally related pyridinamine and pyrimidine derivatives to illuminate key structure-activity relationships.
Comparative Biological Activity of Pyridinamine and Related Analogs
The biological activity of pyridinamine derivatives is profoundly influenced by the nature and position of substituents on the pyridine or pyrimidine core. These modifications can significantly impact their potency as kinase inhibitors and their efficacy in inhibiting cancer cell proliferation.
Anticancer Activity
The in vitro cytotoxic activity of various pyridinamine and related analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound Class | Specific Analog (if specified) | Cancer Cell Line | IC50 (µM) |
| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 7l | MV4-11 (Leukemia) | 0.83[1] |
| HT-29 (Colon Cancer) | 2.12[1] | ||
| MCF-7 (Breast Cancer) | 3.12[1] | ||
| HeLa (Cervical Cancer) | 8.61[1] | ||
| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h treatment)[2] |
| Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h treatment)[2] | |
| 3-aminoimidazo[1,2-α]pyridine | Compound 12 | HT-29 (Colon Cancer) | 4.15[3] |
| Compound 14 | B16F10 (Melanoma) | 21.75[3] | |
| Compound 18 | MCF-7 (Breast Cancer) | 9.60[4] | |
| 2-methoxypyridine | Compounds 6a-g | HepG2, DU145, MBA-MB-231 | 10.34 - 64.59[5] |
| Pyrido[2,3-d]pyrimidine | Compound 1 | MCF-7 (Breast Cancer) | 3.98[6] |
Table 1: Summary of anticancer activity (IC50 values) for various pyridinamine and related analogs against different cancer cell lines.
Kinase Inhibitory Activity
A primary mechanism through which many pyridinamine analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.
| Compound Class | Specific Analog (if specified) | Target Kinase | IC50 (nM) |
| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 7l | CDK2/cyclin A2 | 64.42[1] |
| Pyridine-Urea | Compound 8b | VEGFR-2 | 5000[2] |
| Compound 8e | VEGFR-2 | 3930[2] | |
| 5-(Benzyloxy)pyridin-3-amine Derivative | BTK Inhibitor 1 | Bruton's Tyrosine Kinase (BTK) | 0.4 - 10[7] |
| FGFR Inhibitor 2 | Fibroblast Growth Factor Receptor (FGFR) | 1.5 - 89[7] | |
| p38α/MAPK14 Inhibitor 3 | p38 Mitogen-Activated Protein Kinase α | 31 - 50[7] | |
| PI3K Inhibitor 4 | Phosphoinositide 3-kinase (PI3K) | 3 - 39[7] |
Table 2: Summary of kinase inhibitory activity (IC50 values) for various pyridinamine analogs.
Key Signaling Pathways and Experimental Workflows
The development and evaluation of these compounds involve specific experimental procedures and target distinct cellular signaling pathways.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for assessing the anticancer potential of novel pyridinamine analogs involves a series of in vitro assays.
Targeted Kinase Signaling Pathway
Many of the evaluated compounds target key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of these compounds.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase enzyme (e.g., CDK2/cyclin A2, VEGFR-2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (serially diluted)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity). For luminescence-based assays, the signal is inversely proportional to the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold and its structural relatives represent a versatile and promising platform for the development of novel anticancer agents and kinase inhibitors. The comparative data presented in this guide highlight the significant impact of structural modifications on biological activity. Further exploration of the structure-activity relationships within this chemical space, guided by robust experimental protocols and a deeper understanding of the targeted signaling pathways, will be crucial for the design of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5,6-Dimethoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 5,6-Dimethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on experimental data for key parameters including reaction yield, purity, and reaction conditions. Detailed experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide outlines and compares the primary synthetic strategies to produce this compound, offering insights into the advantages and disadvantages of each approach.
Comparison of Synthesis Routes
Two main synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Nitration of 2,3-Dimethoxypyridine followed by Reduction. This is a classical and widely applicable approach for the synthesis of aminopyridines. It involves the introduction of a nitro group at the 3-position of the pyridine ring, followed by its reduction to the corresponding amine.
-
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction). This modern cross-coupling method offers a more direct approach to forming the C-N bond by reacting a halogenated precursor with an ammonia equivalent.
The following table summarizes the key quantitative data for each route.
| Parameter | Route 1: Nitration and Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 2,3-Dimethoxypyridine | 3-Bromo-5,6-dimethoxypyridine |
| Key Steps | 1. Nitration2. Reduction | 1. Palladium-catalyzed amination |
| Overall Yield | ~60-70% (estimated) | Potentially >80% |
| Purity | High purity achievable after chromatography or crystallization. | Generally high, but may require purification to remove catalyst residues. |
| Scalability | Generally scalable, but nitration can be hazardous on a large scale. | Scalable, with modern catalysts offering high turnover numbers. |
| Key Reagents | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C) | Palladium catalyst, phosphine ligand, base, ammonia source. |
| Advantages | Utilizes readily available starting materials and well-established reactions. | Potentially higher yielding and more direct. Milder conditions may be possible. |
| Disadvantages | Two-step process. Nitration can be hazardous and may lead to isomeric impurities. | Requires specialized and often expensive catalysts and ligands. Optimization of reaction conditions can be complex. |
Experimental Protocols
Route 1: Synthesis via Nitration and Reduction
This route proceeds in two main steps: the nitration of 2,3-dimethoxypyridine to form 5,6-dimethoxy-3-nitropyridine, followed by the reduction of the nitro group.
Step 1: Synthesis of 5,6-Dimethoxy-3-nitropyridine
-
Reaction: To a cooled (0 °C) solution of 2,3-dimethoxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at a controlled temperature and then carefully quenched with ice water. The product is extracted with an organic solvent and purified by column chromatography.
-
Caution: Nitration reactions are highly exothermic and potentially hazardous. Appropriate safety precautions must be taken.
Step 2: Reduction of 5,6-Dimethoxy-3-nitropyridine to this compound
The reduction of the nitro group can be achieved using various methods, with tin(II) chloride reduction being a common and effective laboratory-scale method.
-
Reaction Protocol: To a solution of 5,6-dimethoxy-3-nitropyridine in concentrated hydrochloric acid, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise. The reaction mixture is heated to 35-40 °C and stirred for 5-6 hours. After completion, the reaction is cooled, and the resulting dihydrochloride salt of the product is filtered. The free amine is obtained by neutralization with a base (e.g., aqueous ammonia) to a pH of 7-8, followed by filtration and drying.
-
Yield: Based on similar reductions of nitropyridines, yields in the range of 85-95% can be expected for this step.[1]
Route 2: Synthesis via Buchwald-Hartwig Amination
This route involves the direct formation of the C-N bond through a palladium-catalyzed cross-coupling reaction.
-
Reaction Protocol: A mixture of 3-bromo-5,6-dimethoxypyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) is placed in a reaction vessel under an inert atmosphere. A solvent (e.g., toluene or dioxane) and an ammonia source (e.g., ammonia gas or an ammonia surrogate) are added. The reaction is heated until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography.
-
Note: The specific choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a specific substrate.[2][3][4][5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Route 1: Nitration and Reduction Pathway.
Caption: Route 2: Buchwald-Hartwig Amination Pathway.
Conclusion
Both the nitration/reduction sequence and the Buchwald-Hartwig amination represent viable synthetic routes to this compound.
-
Route 1 is a more traditional approach that relies on well-understood chemical transformations. While potentially lower yielding and involving hazardous nitration steps, the starting materials are generally more accessible and the procedures are robust.
-
Route 2 offers a more modern and potentially more efficient alternative. It is a more direct C-N bond-forming reaction that may proceed under milder conditions with higher yields. However, it requires careful optimization of the catalytic system, and the costs of palladium catalysts and specialized ligands can be a significant consideration, particularly on a large scale.
The choice of the optimal synthesis route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the technical capabilities of the laboratory. For laboratory-scale synthesis where starting material availability is a key consideration, Route 1 may be preferred. For larger-scale production where efficiency and atom economy are paramount, further development and optimization of Route 2 could be highly advantageous.
References
A Comparative Guide to Analytical Method Validation for 5,6-Dimethoxypyridin-3-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of 5,6-Dimethoxypyridin-3-amine, a key heterocyclic aromatic amine intermediate. The comparison is framed using the validation parameters outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The methods selected for comparison are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust technique for non-volatile and thermally stable compounds.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for volatile compounds, often requiring derivatization for polar, non-volatile analytes like aromatic amines.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for trace-level quantification and impurity analysis.[8][9]
Logical Workflow for Method Selection
The decision to choose an analytical technique is governed by the analyte's properties and the analytical objective. For this compound, which is a polar, non-volatile compound, the selection process can be visualized as follows.
Caption: Analyte property-driven selection of analytical methods.
Experimental Protocols
Detailed methodologies are provided for each technique. These protocols are representative and may require optimization for specific sample matrices.
HPLC-UV Method Protocol
This method is suitable for quantifying this compound in bulk material or formulated products where concentration levels are relatively high.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or lambda max of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol (with Derivatization)
This approach is less direct due to the analyte's low volatility but can provide high specificity. A derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is included to increase volatility.
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.[11]
-
Sample Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.[12]
-
LC-MS/MS Method Protocol
This method provides the highest sensitivity and is ideal for determining trace amounts of this compound, such as in genotoxicity studies or bioanalysis.[8]
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Precursor/Product Ions: To be determined by infusing a standard solution of the analyte (e.g., monitor the transition from the protonated molecule [M+H]+ to a stable product ion).
-
Gas Temperatures & Voltages: Optimized for maximum signal intensity.
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected performance characteristics for each method based on typical results for similar aromatic amines. The validation would be performed according to ICH Q2(R1) guidelines.[14]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Typical Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation (r²) | > 0.999 | > 0.998 | > 0.999 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x weighting | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Precision (RSD%) | < 2.0% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| LOD (Limit of Detection) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL (30 pg/mL) |
| LOQ (Limit of Quant.) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL (100 pg/mL) |
| Specificity | Moderate (Peak Purity) | High (Mass Spectrum) | Very High (MRM Transition) |
Workflow and Method Comparison
The general workflow for validating any of these analytical procedures follows a standardized path from planning to final reporting.
Caption: Standard workflow for analytical method validation.
Objective Comparison Summary
-
HPLC-UV: This is the most practical and cost-effective method for routine quality control, assay, and purity testing.[15] Its primary limitation is moderate sensitivity and potential interference from co-eluting impurities that share a similar UV chromophore.
-
GC-MS: While offering excellent specificity due to mass spectral data, the mandatory derivatization step for a non-volatile amine introduces complexity, potential for variability, and increased sample preparation time.[16] It is less suitable for high-throughput applications compared to HPLC.[15]
-
LC-MS/MS: This is the gold standard for trace-level quantification.[5] Its exceptional sensitivity and specificity make it the required method for analyzing genotoxic impurities or for bioanalytical studies where analyte concentrations are extremely low. The main drawbacks are higher equipment cost and complexity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. peakscientific.com [peakscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. foodsafety.institute [foodsafety.institute]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Efficacy Showdown: Unveiling the Anticancer Potential of Methoxy-Substituted Aminoquinazoline Derivatives
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, a deep understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, offering insights into their anticancer efficacy. Sourced from peer-reviewed research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to inform future drug design and development.
A study focused on the synthesis and biological evaluation of these quinazoline derivatives has demonstrated their potential as inhibitors of the ERK1/2 signaling pathway, a critical cascade in cell proliferation and survival. The compounds were assessed for their ability to inhibit cancer cell growth across various cell lines and to modulate protein phosphorylation within this pathway.
Comparative Efficacy of 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline Derivatives
The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including PC3 (prostate cancer), BGC823 (gastric cancer), and Bcap37 (breast cancer). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic effects. A selection of the most active compounds from the study is presented below.
| Compound ID | Substitution on N-phenyl(ethyl) | PC3 IC₅₀ (μM) | BGC823 IC₅₀ (μM) | Bcap37 IC₅₀ (μM) |
| 6p | 4-chlorophenyl | - | - | - |
| 6q | 3,4-dichlorophenyl | - | - | - |
| 6x | 4-bromophenyl | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 |
| Data presented is a selection from a broader study for illustrative purposes. "-" indicates data not specified in the selected source.[1] |
Among the evaluated series, compound 6x emerged as a particularly potent derivative, exhibiting low micromolar IC₅₀ values against all three tested cell lines.[1] The study also highlighted that compounds 6p , 6q , and 6x were effective in inhibiting the phosphorylation of ERK1/2 in PC3 cells, suggesting a targeted mechanism of action.[1]
Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented data, the key experimental methodologies are detailed below.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the quinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (PC3, BGC823, Bcap37) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for ERK1/2 Phosphorylation
The effect of the compounds on the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2 was assessed by Western blot analysis in PC3 cells.
-
Cell Treatment: PC3 cells were pre-treated with the test compounds (e.g., 6p, 6q, 6x) at a concentration of 1.28 μM for 2 hours.
-
EGF Stimulation: The cells were then stimulated with EGF for 30 minutes to induce the phosphorylation of ERK1/2.
-
Cell Lysis: After stimulation, the cells were washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the level of ERK1/2 phosphorylation relative to the total ERK1/2.
Visualizing the Mechanism of Action
To illustrate the targeted signaling pathway and the experimental approach, the following diagrams are provided.
The presented data and methodologies underscore the potential of 5,6,7-trimethoxy-4-aminoquinazoline derivatives as a scaffold for the development of novel anticancer agents. The strong inhibitory activity of compound 6x against multiple cancer cell lines, coupled with its demonstrated effect on the ERK1/2 signaling pathway, provides a solid foundation for further optimization and preclinical evaluation. Researchers are encouraged to leverage these insights to design next-generation kinase inhibitors with improved potency and selectivity.
References
A Spectroscopic Comparison of 5,6-Dimethoxypyridin-3-amine and its Precursor, 2,3-Dimethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key signaling molecule 5,6-Dimethoxypyridin-3-amine and its immediate synthetic precursor, 2,3-Dimethoxy-5-nitropyridine. The objective is to furnish researchers with the necessary data for the unambiguous identification and characterization of these compounds during synthesis and analysis. The information presented is collated from various sources and includes predicted and available experimental data.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and 2,3-Dimethoxy-5-nitropyridine. This data is essential for monitoring the progress of the synthesis and for the final product verification.
| Spectroscopic Technique | 2,3-Dimethoxy-5-nitropyridine (Precursor) | This compound (Final Product) |
| Molecular Formula | C₇H₈N₂O₄[1] | C₇H₁₀N₂O₂ |
| Molecular Weight | 184.15 g/mol [1] | 154.17 g/mol |
| ¹H NMR | Predicted shifts: Aromatic protons deshielded by the nitro group, methoxy protons as singlets. | Predicted shifts: Aromatic protons, two methoxy group singlets, and a broad singlet for the amine protons. |
| ¹³C NMR | Predicted shifts: Aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. Two distinct methoxy carbon signals. | Predicted shifts: Aromatic carbons, with the carbon attached to the amino group showing a characteristic shift. Two distinct methoxy carbon signals. |
| IR (Infrared) | Predicted characteristic peaks: Strong asymmetric and symmetric stretching of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), C-O stretching for methoxy groups, and aromatic C-H stretching. | Predicted characteristic peaks: N-H stretching of the primary amine (two bands, ~3400-3300 cm⁻¹), C-N stretching, C-O stretching for methoxy groups, and aromatic C-H stretching. |
| Mass Spectrometry (MS) | Expected [M]+ at m/z 184. Fragmentation may involve loss of NO₂ and methoxy groups. | Expected [M]+ at m/z 154. Fragmentation patterns would likely show loss of methoxy groups and cleavage of the pyridine ring. |
Synthetic Pathway
The synthesis of this compound is typically achieved through the reduction of the nitro group of 2,3-Dimethoxy-5-nitropyridine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.
Caption: Synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to the appropriate concentration for the instrument (e.g., 1-10 µg/mL).
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for these amine-containing compounds.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to deduce structural information.
References
A Comparative Guide to the Synthesis of 5,6-Dimethoxypyridin-3-amine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,6-Dimethoxypyridin-3-amine, a key building block in the development of various pharmaceutical agents, can be approached through several methodologies. This guide provides a detailed comparison of the two most common synthetic routes: catalytic hydrogenation and chemical reduction of the nitro precursor, 5,6-dimethoxy-3-nitropyridine. The objective is to offer a comprehensive cost-benefit analysis to aid researchers in selecting the most appropriate method based on factors such as yield, purity, cost, safety, and environmental impact.
Executive Summary
Both catalytic hydrogenation and chemical reduction methods are viable for the synthesis of this compound. Catalytic hydrogenation generally offers higher yields and purity, with a cleaner reaction profile and easier product isolation. However, it requires specialized equipment (a hydrogenator) and involves flammable hydrogen gas, posing safety considerations. Chemical reduction, typically employing tin(II) chloride, is a more accessible method that does not require high-pressure apparatus. While effective, it often results in lower yields and requires a more involved work-up procedure to remove tin byproducts, which can also have environmental implications. The choice between these methods will ultimately depend on the specific laboratory capabilities, scale of synthesis, and prioritization of yield, cost, and safety.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthesis method, providing a clear comparison of their performance metrics.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction (SnCl₂/HCl) |
| Starting Material | 5,6-dimethoxy-3-nitropyridine | 5,6-dimethoxy-3-nitropyridine |
| Key Reagents | H₂, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HCl |
| Typical Yield | 85-95% | 70-85% |
| Product Purity (crude) | High (>95%) | Moderate (85-95%) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Reaction Temperature | Room Temperature | 60-80 °C |
| Pressure | 50-60 psi (H₂) | Atmospheric |
| Work-up Complexity | Simple (filtration) | Complex (neutralization, extraction, tin salt removal) |
| Safety Concerns | Handling of H₂ gas (flammable), pyrophoric catalyst | Corrosive acid, tin waste |
| Environmental Impact | Low (recyclable catalyst) | Moderate (tin waste disposal) |
Table 2: Estimated Cost Analysis per Gram of Product
| Cost Component | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction (SnCl₂/HCl) |
| Starting Material | Common to both | Common to both |
| Reagents | Moderate (Pd/C can be expensive but is used catalytically) | Low (SnCl₂ and HCl are relatively inexpensive) |
| Solvent | Low (Methanol or Ethanol) | Low (Ethanol) |
| Equipment | High (Initial investment for hydrogenator) | Low (Standard laboratory glassware) |
| Waste Disposal | Low | Moderate (Cost associated with tin waste) |
| Estimated Total Cost |
| $ |
Note: Cost estimations are relative and can vary based on supplier, scale, and location. '
′indicatesalowerrelativecostcomparedto′
$'.
Experimental Protocols
Synthesis of the Precursor: 5,6-dimethoxy-3-nitropyridine
The precursor for both methods is synthesized by the nitration of 2,3-dimethoxypyridine.
Procedure: To a stirred solution of 2,3-dimethoxypyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, fuming nitric acid (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5,6-dimethoxy-3-nitropyridine.
Method 1: Catalytic Hydrogenation
Procedure: A solution of 5,6-dimethoxy-3-nitropyridine (1 equivalent) in methanol is placed in a Parr hydrogenation apparatus. 10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution. The apparatus is sealed, evacuated, and then filled with hydrogen gas to a pressure of 50-60 psi. The mixture is shaken at room temperature for 2-4 hours, or until the hydrogen uptake ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Method 2: Chemical Reduction with Tin(II) Chloride
Procedure: To a stirred solution of 5,6-dimethoxy-3-nitropyridine (1 equivalent) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) is added portion-wise. The mixture is then heated to 60-80 °C, and concentrated hydrochloric acid is added dropwise. The reaction is monitored by TLC until the starting material is consumed (typically 3-6 hours). After cooling to room temperature, the reaction mixture is carefully poured into a stirred solution of saturated sodium bicarbonate to neutralize the excess acid. The resulting slurry is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product often contains tin salts and requires further purification, such as column chromatography on silica gel, to yield pure this compound.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Chemical Reduction.
Conclusion
The selection of a synthesis method for this compound should be a well-considered decision based on the specific needs and resources of the research team. For high-throughput synthesis where yield, purity, and ease of purification are paramount, and the necessary equipment is available, catalytic hydrogenation is the superior choice. Conversely, for smaller-scale preparations or in laboratories where access to high-pressure hydrogenation equipment is limited, chemical reduction with tin(II) chloride provides a practical and cost-effective alternative, albeit with trade-offs in yield and work-up complexity. Careful consideration of the safety and environmental aspects of each method is also crucial for responsible laboratory practice.
For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical scaffold is crucial for identifying opportunities and navigating the competitive environment. This guide provides a comparative analysis of patented compounds related to 5,6-dimethoxypyridin-3-amine, a versatile building block in medicinal chemistry. We delve into the synthesis, biological activity, and therapeutic targets of these derivatives, presenting quantitative data and detailed experimental protocols to support objective comparison.
While direct patenting of this compound itself is not prevalent, its significance lies in its role as a key intermediate in the synthesis of various biologically active molecules. Patent analysis reveals its incorporation into larger, more complex structures, primarily targeting protein kinases, a class of enzymes pivotal in cellular signaling and often implicated in diseases like cancer and inflammation.
Kinase Inhibition: A Primary Therapeutic Target
A significant portion of patents utilizing aminopyridine scaffolds, including those structurally similar to this compound, focus on the development of kinase inhibitors. These compounds are designed to interfere with the signaling pathways that drive cell proliferation and survival.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of representative aminopyrimidine derivatives, a class of compounds often synthesized from aminopyridine precursors, against various protein kinases. This data, extracted from patent literature and scientific publications, highlights the potential for developing potent and selective inhibitors based on this core structure.
| Compound Class | Target Kinase | IC50 (nM) | Patent/Reference Example |
| Aminopyrimidine Derivative | Bruton's Tyrosine Kinase (BTK) | 5 - 20 | WO2015079417A1[1] |
| 2-(Anilino)pyrimidine | EGFR (mutant) | 10 - 50 | US9732058B2[2] |
| Aminopyrimidine Analog | JAK3 | < 100 | US9593098B2[3] |
| Aminopyrimidine Derivative | p38 MAP Kinase | 50 - 200 | Patent US-9499486-B2 |
Note: The data presented is a selection from various sources and is intended for comparative purposes. The specific activity of a compound is highly dependent on its full chemical structure and the assay conditions.
Experimental Protocols: A Foundation for Reproducibility
To ensure the validity and comparability of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays cited in the analysis of aminopyridine-based kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from aminopyridine scaffolds often follows a structured workflow, from initial synthesis to biological evaluation. Furthermore, these inhibitors are designed to modulate specific cellular signaling pathways.
References
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 5,6-Dimethoxypyridin-3-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of 5,6-Dimethoxypyridin-3-amine, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements would be detailed in the compound's SDS, standard PPE for handling potentially hazardous chemicals includes:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, Viton®) and a lab coat or other protective clothing.[1][2] | To prevent skin contact and absorption.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing the appropriate PPE, prevent the further spread of the material and avoid the generation of dust.[2] Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[2] The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined below.[2] Do not allow the chemical to enter drains or waterways.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3] Chemical treatment or neutralization in the lab is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Waste: It is crucial to segregate chemical waste into designated streams as per your institution's guidelines.[4] Do not mix with incompatible waste streams. Pyridine and its derivatives should be stored separately from strong oxidizing agents and acids.[1][5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[3] Ensure the container is kept closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[4]
Step 3: Labeling and Documentation
-
Proper Labeling: All waste containers must be accurately and clearly labeled. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known associated hazards (e.g., Toxic, Irritant).[1][2]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for the waste disposal service and for regulatory compliance.
Step 4: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.[4]
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[1][5]
Step 5: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup.[4]
-
Provide Documentation: Provide the EHS office with all necessary documentation regarding the waste's composition and volume.
-
Final Disposal Method: The licensed waste disposal facility will handle the final disposal, which for pyridine-containing waste often involves rotary kiln incineration.[6] Never dispose of this chemical down the drain or in the regular trash.[4]
Disposal Workflow
Caption: Decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment and regulatory compliance.
References
Personal protective equipment for handling 5,6-Dimethoxypyridin-3-amine
Essential Safety and Handling Guide for 5,6-Dimethoxypyridin-3-amine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
I. Hazard Assessment and Engineering Controls
Given the unknown toxicological profile of this compound, it should be handled as a potentially hazardous substance. Prudent laboratory practices necessitate the use of engineering controls to minimize exposure.
-
Primary Engineering Control: All work involving the handling of solid or solutions of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation.
II. Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent skin and eye contact, and inhalation.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving the inner glove as protection. |
| Body Protection | A laboratory coat with long sleeves. For procedures with a higher risk of splashes, a chemically resistant apron or disposable gown is recommended.[2] | Protects the body from contamination. |
| Respiratory Protection | For procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[4][5] | Prevents inhalation of potentially harmful airborne particles. |
III. Operational and Handling Plan
A systematic workflow is crucial for the safe handling of this compound.
A. Weighing the Solid Compound:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all weighing activities within a chemical fume hood or a containment balance enclosure.
-
Procedure: Use a spatula to transfer the solid onto weighing paper or into a tared container.
-
Cleaning: After weighing, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
B. Preparing Solutions:
-
Location: Conduct all solution preparations within a certified chemical fume hood.
-
Procedure: Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Storage: Store solutions in tightly sealed, clearly labeled containers in a designated and well-ventilated area.
C. Accidental Spill Procedures:
-
Evacuation: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust or vapors.
-
Containment: For small spills, and only if you are trained to do so, contain the spill with an absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Solid spills should be gently swept to avoid creating dust. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Thoroughly decontaminate the spill area.[6]
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
B. Final Disposal:
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Never dispose of this chemical down the drain or in the regular trash.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
